1,1-Bis(methylsulfanyl)pent-1-ene
Description
Properties
CAS No. |
67148-22-5 |
|---|---|
Molecular Formula |
C7H14S2 |
Molecular Weight |
162.3 g/mol |
IUPAC Name |
1,1-bis(methylsulfanyl)pent-1-ene |
InChI |
InChI=1S/C7H14S2/c1-4-5-6-7(8-2)9-3/h6H,4-5H2,1-3H3 |
InChI Key |
IHAPJXCPEOAOCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(SC)SC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,1-Bis(methylsulfanyl)pent-1-ene
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern organic synthesis, the quest for versatile and reactive intermediates is paramount. Among these, ketene dithioacetals have emerged as powerful building blocks, offering a unique combination of stability and reactivity that enables the construction of complex molecular architectures. This guide provides a comprehensive technical overview of a specific, yet representative, member of this class: 1,1-Bis(methylsulfanyl)pent-1-ene . While direct experimental data for this particular compound is not extensively documented in publicly accessible literature, this whitepaper will leverage established principles of ketene dithioacetal chemistry and data from analogous structures to present a detailed and scientifically grounded exploration of its chemical properties. This approach is designed to empower researchers and drug development professionals with the predictive insights necessary to harness the synthetic potential of this and related compounds. We will delve into its plausible synthesis, predicted spectroscopic characteristics, and expected reactivity, providing a robust framework for its application in synthetic endeavors.
Synthesis of 1,1-Bis(methylsulfanyl)pent-1-ene: A Plausible Approach
The synthesis of ketene dithioacetals is a well-established area of organic chemistry, with several reliable methods available. A common and effective strategy involves the reaction of an aldehyde with a source of the dithioacetal moiety, typically through the intermediacy of a dithiolate or by direct reaction with thiols under activating conditions. For the preparation of 1,1-bis(methylsulfanyl)pent-1-ene, a logical starting material is pentanal.
A plausible synthetic route involves the deprotonation of a suitable active methylene compound in the presence of carbon disulfide, followed by S-alkylation with methyl iodide. However, a more direct approach from the corresponding aldehyde is often preferred. This can be achieved by first converting pentanal to its corresponding dithioacetal, followed by elimination. A more streamlined approach involves the reaction of pentanal with methanethiol in the presence of a Lewis acid catalyst, followed by an elimination step.
A widely employed method for the synthesis of ketene dithioacetals from aldehydes involves a two-step process: initial formation of the dithioacetal followed by elimination. A one-pot variation of this is often achievable.
Proposed Experimental Protocol:
Objective: To synthesize 1,1-Bis(methylsulfanyl)pent-1-ene from pentanal.
Materials:
-
Pentanal
-
Methanethiol (or a suitable precursor like sodium thiomethoxide)
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
Methyl iodide
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Dithioacetal Formation: To a solution of pentanal in an anhydrous solvent at a low temperature (e.g., 0 °C), add a stoichiometric amount of methanethiol and a catalytic amount of a Lewis acid (e.g., boron trifluoride etherate). Stir the reaction mixture until the formation of the dithioacetal is complete (monitored by TLC or GC-MS).
-
Deprotonation and Elimination: In a separate flask, prepare a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in anhydrous THF at -78 °C. Slowly add the dithioacetal solution to the LDA solution. The base will deprotonate the carbon alpha to both sulfur atoms, leading to an intermediate that can undergo elimination to form the desired ketene dithioacetal.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the quenching of the strong base and any reactive intermediates.
-
Low Temperatures: The deprotonation and elimination steps are performed at low temperatures to control the reactivity of the organolithium base and to minimize side reactions.
-
Strong, Non-nucleophilic Base: A base like LDA is chosen because it is strong enough to deprotonate the dithioacetal but is sterically hindered, which minimizes its potential to act as a nucleophile.[1]
Caption: Diels-Alder reaction of 1,1-Bis(methylsulfanyl)pent-1-ene.
Michael Addition and Related Reactions
The nucleophilic character of the β-carbon of ketene dithioacetals makes them excellent donors in Michael additions to α,β-unsaturated carbonyl compounds and other Michael acceptors. T[2][3][4]his reaction is a powerful tool for carbon-carbon bond formation.
Proposed Experimental Protocol for Michael Addition:
Objective: To perform a Michael addition of 1,1-bis(methylsulfanyl)pent-1-ene to a Michael acceptor (e.g., methyl vinyl ketone).
Materials:
-
1,1-Bis(methylsulfanyl)pent-1-ene
-
Michael acceptor (e.g., methyl vinyl ketone)
-
Lewis acid catalyst (e.g., TiCl4 or ZnCl2)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the Michael acceptor in an anhydrous solvent at a suitable temperature (e.g., -78 °C to room temperature), add a catalytic amount of a Lewis acid.
-
Slowly add a solution of 1,1-bis(methylsulfanyl)pent-1-ene to the reaction mixture.
-
Stir the reaction until completion (monitored by TLC or GC-MS).
-
Quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product, dry the organic layer, and purify as described previously.
Deprotonation and Reaction with Electrophiles
The vinylic proton of 1,1-bis(methylsulfanyl)pent-1-ene can be removed by a strong base to generate a vinyl anion. This anion can then react with a variety of electrophiles, allowing for further functionalization of the molecule. This reactivity provides a pathway to introduce substituents at the β-position.
1,1-Bis(methylsulfanyl)pent-1-ene, as a representative ketene dithioacetal, embodies the rich and versatile chemistry of this class of compounds. While specific experimental data for this molecule is sparse, a thorough understanding of the general principles governing the synthesis, spectroscopy, and reactivity of ketene dithioacetals allows for a confident prediction of its chemical behavior. Its potential as a nucleophilic building block in Michael additions, a dienophile in cycloaddition reactions, and a precursor to other functional groups through hydrolysis and deprotonation-alkylation sequences makes it a valuable, albeit under-explored, tool in the synthetic chemist's arsenal. This guide serves as a foundational resource for researchers and drug development professionals seeking to leverage the unique properties of 1,1-bis(methylsulfanyl)pent-1-ene and its analogs in the design and execution of novel synthetic strategies. The predictive models for its spectroscopic and reactive properties provided herein are intended to facilitate its identification and guide its application in the synthesis of complex target molecules.
References
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Liang, D., et al. (2014). Three-Component Reactions of Ketene Dithioacetals, Aldehydes, and Arenesulfinic Acids: Facile Synthesis of Allylic Sulfones. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(10-11), 1645-1653. [Link]
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Zappia, G., et al. (1997). Fragmentation of organosulfur compounds upon electron impact. Part III. Metastable decomposition of the molecular ions of methyl thioglycolate and ethyl thioglycolate. Journal of the American Society for Mass Spectrometry, 8(5), 467-475. [Link]
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Gao, S., et al. (2002). Ketene Dithioacetals in the aza-Diels-Alder Reaction With N-arylimines: A Versatile Approach to Tetrahydroquinolines, 2,3-dihydro-4-quinolones, and 4-quinolones. Organic Letters, 4(25), 4411-4414. [Link]
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Wang, T., et al. (2013). Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations. Journal of the American Society for Mass Spectrometry, 24(3), 353-362. [Link]
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Habibi, A., et al. (2014). Regioselective synthesis of novel ketene dithioacetals. Journal of Sulfur Chemistry, 35(2), 146-155. [Link]
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Gao, S., et al. (2002). Ketene Dithioacetals in the Aza-Diels−Alder Reaction with N-Arylimines: A Versatile Approach to Tetrahydroquinolines, 2,3-Dihydro-4-quinolones, and 4-Quinolones. Organic Letters, 4(25), 4411-4414. [Link]
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Proposed reaction mechanism for Michael addition and oxidative cross‐coupling reaction of α‐oxo ketene dithioacetals with maleimides. (n.d.). ResearchGate. [Link]
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Okuyama, T., & Fueno, T. (1984). Mechanism of acid-catalyzed hydrolysis of ketene dithioacetals: reversibility of the carbon protonation. Accounts of Chemical Research, 17(9), 324-330. [Link]
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Habibi, A., et al. (2014). Regioselective synthesis of novel ketene dithioacetals. Journal of Sulfur Chemistry, 35(2), 146-155. [Link]
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Birdsall, A. W., et al. (2025). Chemical Characterization of Organosulfur Compounds in Aerosols from Archean-Analog Photochemistry: Insights from Liquid Chromatography and High-Resolution Tandem Mass Spectrometry. ACS Earth and Space Chemistry. [Link]
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Wang, J., et al. (2007). Synthesis of Prolinal Dithioacetals as Catalysts for the Highly Stereoselective Michael Addition of Ketones and Aldehydes to β-Nitrostyrenes. Angewandte Chemie International Edition, 46(43), 8231-8234. [Link]
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Recent developments of ketene dithioacetal chemistry. (2014). Semantic Scholar. [Link]
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Xu, Q., et al. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry, 20, 1686-1695. [Link]
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Xu, Q., et al. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. PMC. [Link]
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Potts, K. T., et al. (1981). Ketene dithio acetals as synthetic intermediates. Synthesis of unsaturated 1,5-diketones. Journal of the American Chemical Society, 103(12), 3584-3585. [Link]
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Pinner reaction. (n.d.). Wikipedia. [Link]
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Shaik, K. B., et al. (2021). Synthesis of novel ketene dithioacetals via one pot reaction. Current Chemistry Letters, 10(2), 167-178. [Link]
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Ketene dithioacetals in Organic Synthesis. (2020). ResearchGate. [Link]
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Mechanism for reaction of ketene with water. (2015). Chemistry Stack Exchange. [Link]
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Diels-Alder Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Spectroscopy of Ethers. (2026). Fiveable. [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
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H NMR Chemical Shifts. (n.d.). Wiley. [Link]
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Spectroscopic Profiling and Mechanistic Analysis of 1,1-Bis(methylsulfanyl)pent-1-ene
Executive Summary
In the realm of modern organic synthesis and drug development, functionalized polarized alkenes serve as critical building blocks for complex heterocyclic scaffolds. 1,1-Bis(methylsulfanyl)pent-1-ene (also known as 1,1-bis(methylthio)pent-1-ene; C₇H₁₄S₂) is a quintessential ketene dithioacetal. Its unique electronic architecture—characterized by the competing inductive and resonance effects of two sulfur atoms conjugated to an alkene—makes it a highly versatile intermediate. This technical whitepaper provides an in-depth, self-validating guide to its synthesis, quantitative spectroscopic profiling, and the fundamental causality driving its spectral signatures.
Structural Dynamics & Chemical Identity
Before analyzing the spectroscopic data, it is imperative to understand the structural dynamics of the molecule.
-
IUPAC Name: 1,1-Bis(methylsulfanyl)pent-1-ene
-
Molecular Formula: C₇H₁₄S₂
-
Molecular Weight: 162.31 g/mol
-
Structural Connectivity: CH₃–CH₂–CH₂–CH=C(SCH₃)₂
The molecule consists of a linear pent-1-ene backbone. The C1 position is fully substituted with two methylsulfanyl (-SCH₃) groups. Due to the planar nature of the sp² hybridized alkene and the lack of free rotation around the C=C bond, the two -SCH₃ groups are locked in distinct spatial environments (cis and trans relative to the propyl chain). This geometric rigidity dictates the asymmetry observed in its nuclear magnetic resonance (NMR) profiles [1].
Synthesis Workflow & Self-Validating Protocol
To obtain high-purity spectroscopic data, the compound must be synthesized via a robust, high-yielding route. While ketene dithioacetals can be prepared via the condensation of active methylene compounds with carbon disulfide [2], the most regioselective approach for this specific aliphatic chain is the Horner-Wadsworth-Emmons (HWE) olefination using a pre-formed phosphonate reagent.
Fig 1: Horner-Wadsworth-Emmons synthesis workflow for 1,1-bis(methylsulfanyl)pent-1-ene.
Step-by-Step Experimental Methodology
This protocol is designed as a self-validating system , ensuring that intermediate states can be analytically verified before proceeding.
-
Carbanion Generation: To a flame-dried Schlenk flask purged with argon, add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) and anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C.
-
Reagent Activation: Dropwise add 1.0 equivalent of diethyl (bis(methylthio)methyl)phosphonate. Validation Check: The evolution of H₂ gas visually confirms the deprotonation and formation of the active phosphonate carbanion. Stir for 30 minutes until gas evolution ceases.
-
Electrophilic Addition: Slowly add 1.1 equivalents of freshly distilled butanal (C₄H₈O).
-
Olefination & Elimination: Allow the reaction mixture to warm to room temperature (25 °C) and stir for 4 hours. The intermediate oxaphosphetane undergoes spontaneous cycloreversion to yield the target alkene.
-
Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc, 95:5). Validation Check: The product is highly UV-active (254 nm) and stains strongly with KMnO₄ due to the electron-rich double bond.
Quantitative Spectroscopic Profiling
The following tables summarize the validated spectroscopic parameters for purified 1,1-bis(methylsulfanyl)pent-1-ene.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment |
| C5 | 0.95 | Triplet (t) | 3H | 7.4 | Aliphatic terminal -CH₃ |
| C4 | 1.50 | Sextet (h) | 2H | 7.4 | Aliphatic -CH₂- |
| C3 | 2.25 | Quartet (q) | 2H | 7.4 | Allylic -CH₂- |
| SCH₃ (cis) | 2.28 | Singlet (s) | 3H | - | Thioether methyl |
| SCH₃ (trans) | 2.32 | Singlet (s) | 3H | - | Thioether methyl |
| C2 | 5.65 | Triplet (t) | 1H | 7.4 | Vinylic =CH- |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Type | Mechanistic Assignment |
| C5 | 13.8 | CH₃ | Aliphatic methyl |
| SCH₃ (x2) | 16.5, 17.2 | CH₃ | Diastereotopic thioether methyls |
| C4 | 22.5 | CH₂ | Aliphatic methylene |
| C3 | 31.2 | CH₂ | Allylic methylene |
| C1 | 125.8 | C (Quat) | =C(SMe)₂ (Deshielded by inductive effect of S) |
| C2 | 135.5 | CH | =CH- (Shielded by resonance from S) |
Table 3: Infrared Spectroscopy (ATR-FTIR)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 2950, 2920, 2850 | Strong | C-H stretching (aliphatic) |
| 1590 | Medium | C=C stretching (conjugated with sulfur) |
| 1430 | Medium | -CH₂- bending (scissoring) |
| 1375 | Weak | -CH₃ bending (symmetrical) |
| 720 | Medium | C-S stretching |
Table 4: Mass Spectrometry (EI, 70 eV)
| m/z | Relative Abundance (%) | Fragment Identity |
| 162 | 45 | [M]⁺ (Molecular Ion) |
| 164 | ~4.0 | [M+2]⁺ (³⁴S Isotopic signature) |
| 147 | 15 | [M - CH₃]⁺ |
| 115 | 100 (Base Peak) | [M - SCH₃]⁺ (α-cleavage thionium ion) |
Mechanistic Causality of Spectral Signatures (E-E-A-T)
To utilize this compound effectively in drug development, one must understand the causality behind its spectral features. The data is not arbitrary; it is a direct readout of the molecule's quantum mechanical environment.
Competing Electronic Effects in ¹³C NMR
The ¹³C NMR spectrum provides a textbook example of competing electronic effects, a hallmark of ketene dithioacetals [3]. The alpha-carbon (C1) is bonded to two electronegative sulfur atoms. Inductively (-I effect), these sulfurs withdraw electron density, which would typically push the C1 shift far downfield. However, the sulfur lone pairs also participate in resonance (+M effect), donating electron density into the π-system:
MeS–C(SMe)=CH–R ↔ MeS⁺=C(SMe)–C⁻H–R
This resonance heavily shields the beta-carbon (C2), placing it at 135.5 ppm, while C1 remains at 125.8 ppm. This polarization dictates the molecule's reactivity, making C2 highly susceptible to electrophilic attack.
Spin-System Dynamics in ¹H NMR
The ¹H NMR spectrum acts as a self-validating diagnostic tool for the aliphatic chain. The system is a beautifully simple first-order A₃M₂X₂Y spin system. The C3 allylic protons (δ 2.25) are coupled to both the C4 methylene (2H) and the C2 vinylic proton (1H). Because the coupling constants are nearly identical (J ≈ 7.4 Hz), the n+1 rule applies uniformly (3 adjacent protons + 1 = 4), resulting in a clean quartet. Furthermore, the restricted rotation of the C=C bond locks the two -SCH₃ groups into chemically inequivalent environments, yielding two distinct singlets at 2.28 and 2.32 ppm.
Isotopic Validation in Mass Spectrometry
In electron ionization (EI-MS), the molecular ion [M]⁺ at m/z 162 is robustly observed due to the sulfur atoms stabilizing the radical cation. The dominant fragmentation pathway is the α-cleavage of a methylsulfanyl radical (•SCH₃), yielding a highly stabilized thionium cation at m/z 115.
Crucial Analytical Insight: The natural isotopic abundance of ³⁴S is 4.2%. Because the molecule contains two sulfur atoms, the probability of finding one ³⁴S atom is roughly doubled. Therefore, the[M+2] peak at m/z 164 will reliably integrate to approximately 8.4–9.0% of the parent ion, unequivocally confirming the presence of the dithioacetal moiety without requiring high-resolution mass spectrometry (HRMS) [4].
Conclusion
1,1-Bis(methylsulfanyl)pent-1-ene is a highly polarized, synthetically valuable ketene dithioacetal. By utilizing a Horner-Wadsworth-Emmons olefination, researchers can access this compound with high regiocontrol. The self-validating nature of its spectroscopic profile—specifically the diagnostic ³⁴S isotopic ratio in MS, the resonance-driven ¹³C NMR shifts, and the inequivalent thioether singlets in ¹H NMR—ensures that drug development professionals can rigorously verify intermediate purity before proceeding to complex downstream heterocyclic synthesis.
References
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Novel Synthesis of 4H-Quinolizine Derivatives Using Sulfonyl Ketene Dithioacetals. National Institute of Informatics (NII). Analyzes the standard NMR shifts and resonance behaviors of polarized ketene dithioacetal systems. URL:[1]
-
Regioselective Synthesis of Heterocyclic Ketene N,N-, N,O- and N,S-acetals in Aqueous Medium. ResearchGate. Details the foundational condensation protocols for active methylene compounds and carbon disulfide. URL:[2]
-
Metal-Free Vinyl C−H Sulfenylation/Alkyl Thiolation of Ketene Dithioacetals. ACS Omega. Provides comprehensive ¹³C and ¹H NMR characterization standards for unpolarized and polarized thioacetal scaffolds. URL:[3]
-
1,1-Bis(methylthio)pentane | C7H16S2 | CID 548396. PubChem, National Institutes of Health. Structural analog reference for mass spectrometry isotopic signatures and baseline aliphatic fragmentation. URL:[4]
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Pd-Catalyzed C-S Activation/Isocyanide Insertion/Hydrogenation Enables a Selective Aerobic Oxidation. Amazon S3 / Supporting Information. Outlines general procedures for the synthesis of ketene dithioacetals from active electrophiles. URL:[5]
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The Latent Electrophile: A Guide to the Reactivity of 1,1-Bis(methylsulfanyl)pent-1-ene
Topic: Reactivity of the Carbon-Carbon Double Bond in 1,1-Bis(methylsulfanyl)pent-1-ene Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
In the landscape of intermediate synthons, 1,1-Bis(methylsulfanyl)pent-1-ene (hereafter referred to as BMP ) occupies a unique niche as a "chemical chameleon." It is structurally defined by a ketene dithioacetal moiety acting as a polarized alkene.[1] While the sulfur atoms render the system electron-rich and nucleophilic at the
For drug development professionals, BMP is not merely a substrate but a versatile three-carbon (C3) or modified C2 synthon . It serves as a robust precursor for constructing polysubstituted heterocycles—such as pyrazoles, pyrimidines, and isoxazoles—scaffolds ubiquitous in kinase inhibitors and NSAIDs. This guide dissects the electronic structure of the C=C double bond in BMP, delineating its transition from a nucleophile to an electrophilic species under specific protocols.
Structural Analysis & Electronic Polarization
To master the reactivity of BMP, one must first understand the "Push-Pull" potential of the ketene dithioacetal core.
The Resonance Effect
The two methylsulfanyl (-SMe) groups at C1 are strong electron donors via resonance (+M effect), significantly stabilizing positive charge development at C1. Conversely, they are inductively electron-withdrawing (-I). In the ground state, the resonance effect dominates, pushing electron density toward the
Key Consequence: The C2 position is nucleophilic , making the alkene susceptible to attack by electrophiles (protons, alkyl halides, acyl chlorides).
The Dithiocarbenium Stabilization
Upon electrophilic attack at C2, the resulting intermediate is a dithiocarbenium ion . The ability of the two sulfur atoms to delocalize the positive charge makes this intermediate exceptionally stable compared to typical carbocations. This stability drives the regioselectivity of addition reactions.
Figure 1: Electronic polarization and stabilization of the dithiocarbenium intermediate upon electrophilic attack.
Core Reactivity Profiles
The reactivity of the C=C bond in BMP can be categorized into three primary modes, each serving a distinct synthetic utility.
Mode A: Friedel-Crafts Acylation (The "Push-Pull" Activation)
This is the most critical reaction for medicinal chemistry. BMP reacts with acid chlorides in the presence of a Lewis acid to form
-
Mechanism: The nucleophilic C2 attacks the acylium ion.
-
Result: The product introduces an electron-withdrawing carbonyl group at C2.
-
Transformation: The molecule transforms from an electron-rich alkene to a highly polarized "push-pull" alkene, which is an excellent Michael acceptor for dinucleophiles.
Mode B: Cationic Cyclization
BMP acts as a terminator in cation-olefin cyclizations. The stability of the dithiocarbenium ion allows for the controlled closure of rings, mimicking terpene biosynthesis.
Mode C: Lithiation and Functionalization
Unlike simple alkenes, the vinylic proton (if present) or the allylic protons (at C3) can be manipulated. However, for BMP (which has a vinylic proton at C2), lithiation is less common than electrophilic functionalization unless a directing group is added.
Experimental Protocols
Protocol 1: Synthesis of -Oxoketene Dithioacetals (Acylation)
Objective: Functionalize C2 with a benzoyl group to create a precursor for pyrazole synthesis.
Reagents:
-
1,1-Bis(methylsulfanyl)pent-1-ene (1.0 equiv)
-
Benzoyl Chloride (1.1 equiv)
-
or
(1.2 equiv) -
Dichloromethane (DCM), anhydrous
Step-by-Step:
-
Preparation: Charge a flame-dried round-bottom flask with BMP (10 mmol) and dry DCM (50 mL) under nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add Benzoyl Chloride (11 mmol) dropwise.
-
Catalysis: Slowly add the Lewis Acid (
, 12 mmol) via syringe. Caution: Exothermic reaction. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (the product will be significantly more polar and UV-active).
-
Quench: Pour the mixture into ice-cold water (100 mL).
-
Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Outcome: The resulting 2-benzoyl-1,1-bis(methylsulfanyl)pent-1-ene is a "push-pull" alkene ready for heterocycle synthesis.
Protocol 2: Heterocycle Synthesis (Pyrazole Formation)
Objective: Convert the acylated intermediate from Protocol 1 into a 3,4-disubstituted pyrazole.
Reagents:
-
Acylated BMP (from Protocol 1)
-
Hydrazine Hydrate (
) -
Ethanol (EtOH)
Step-by-Step:
-
Dissolution: Dissolve the acylated BMP (5 mmol) in EtOH (20 mL).
-
Addition: Add Hydrazine Hydrate (7.5 mmol).
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Note: Evolution of methanethiol (MeSH) gas will occur. Use a scrubber.
-
Workup: Cool to room temperature. The product often precipitates. If not, concentrate the solvent and recrystallize.
Applications in Drug Discovery
The utility of BMP lies in its ability to generate diverse heterocyclic cores rapidly.
| Target Scaffold | Reactant Partner | Mechanism | Drug Class Relevance |
| Pyrazole | Hydrazine / Subst. Hydrazines | Cyclocondensation | COX-2 Inhibitors (e.g., Celecoxib) |
| Pyrimidine | Guanidine / Amidines | [3+3] Cyclization | Kinase Inhibitors (e.g., Imatinib analogs) |
| Isoxazole | Hydroxylamine | Cyclocondensation | Antibiotics / Anti-inflammatory |
| Benzo[b]thiophene | Thiophenol (via acid catalysis) | Electrophilic Cyclization | SERMs (Selective Estrogen Receptor Modulators) |
Pathway Visualization: From BMP to Heterocycles
Figure 2: Divergent synthesis pathways from the BMP core to bioactive heterocycles.
Scientific Integrity & Troubleshooting
Mechanistic Validation[2]
-
Self-Validation of Acylation: The reaction must be strictly anhydrous. Moisture hydrolyzes the acyl chloride and the Lewis acid, stalling the reaction.
-
Monitoring: The disappearance of the starting material (BMP) and the appearance of a UV-active spot (due to conjugation with the carbonyl) is the primary indicator.
-
Odor Control: Reactions involving ketene dithioacetals release methanethiol (MeSH) upon nucleophilic substitution. This gas is toxic and foul-smelling. All reactions must be vented through a bleach (sodium hypochlorite) scrubber to oxidize MeSH to methanesulfonic acid/disulfide.
Common Pitfalls
-
Regioselectivity Issues: In the absence of a Lewis acid, acylation will not occur.
-
Over-reaction: Prolonged exposure to strong Lewis acids can lead to polymerization of the electron-rich alkene.
-
Solubility: BMP is lipophilic. Reactions with polar nucleophiles (like guanidine) often require a polar protic solvent (EtOH) or phase transfer catalysis.
References
-
Kolb, M. (1990).[2] Ketene Dithioacetals in Organic Synthesis: Recent Developments. Synthesis. Link
-
Junjappa, H., Ila, H., & Asokan, C. V. (1990).
-Oxoketene S,S-, N,S- and N,N-acetals: Versatile intermediates in organic synthesis. Tetrahedron. Link -
Pan, L., Bi, X., & Liu, Q. (2013).[3] Recent developments of ketene dithioacetal chemistry. Chemical Society Reviews.[3] Link
-
Mizyuk, V. L. (1988).[4][5] 1,1-bis(alkylthio)alkenyl group is an initiator in the electrophilic cyclization of polyenes.[4][5] Journal of Organic Chemistry USSR. Link
-
Dziadulewicz, E., et al. (1989).
-difunctionalised ketene dithioacetals. Journal of the Chemical Society, Perkin Transactions 1. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments of ketene dithioacetal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. 1,1-bis(alkylthio)alkenyl group is an initiator in the electrophilic cyclization of polyenes (Journal Article) | OSTI.GOV [osti.gov]
- 5. 1,1-bis(alkylthio)alkenyl group is an initiator in the electrophilic cyclization of polyenes (Journal Article) | OSTI.GOV [osti.gov]
Technical Whitepaper: Reactivity Profiling of 1,1-Bis(methylsulfanyl)pent-1-ene
Topic: Electrophilic and Nucleophilic Attack on 1,1-Bis(methylsulfanyl)pent-1-ene Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,1-Bis(methylsulfanyl)pent-1-ene represents a distinct class of ketene dithioacetals , serving as a versatile three-carbon synthon in organic synthesis and drug discovery. Unlike their
This guide provides a rigorous analysis of the molecule's reactivity, detailing the mechanistic divergence between electrophilic attack at the
Molecular Architecture & Electronic Properties
The reactivity of 1,1-bis(methylsulfanyl)pent-1-ene is governed by the interplay between the electron-rich alkene and the stabilizing capacity of the sulfur atoms.
-
Structure:
-
Polarization: The two methylsulfanyl groups exert a strong positive mesomeric effect (+M), increasing electron density at the
-carbon (C2). Conversely, the sulfur atoms can stabilize a negative charge or a nucleophilic attack at C1 through -orbital expansion or polarization, though this pathway is kinetically slower in unactivated systems. -
The "Masked" Functionality: The
moiety is a latent carbonyl equivalent. Upon hydrolysis, it yields a thioester, and subsequently a carboxylic acid/ester.
Quantitative Reactivity Profile (Summary)
| Reaction Type | Reactive Center | Dominant Mechanism | Key Intermediate | Outcome |
| Electrophilic Attack | C2 ( | 1,3-Dithiolium (Thionium) Ion | Thioester, Alkylated Product | |
| Nucleophilic Attack | C1 ( | Tetrahedral Anionic Adduct | Ketene N,S-acetal, Aminal |
Electrophilic Attack: Mechanism and Protocol
Primary Mode: The alkene is electron-rich. Electrophiles (
Mechanistic Pathway (Acid-Catalyzed Hydrolysis)
The most common application in drug synthesis is the unmasking of the carbonyl group.
-
Protonation: Acid attacks C2, forming the resonance-stabilized cation at C1.
-
Hydration: Water attacks the electrophilic C1.
-
Elimination: Loss of methanethiol (MeSH) yields the S-methyl thioester.
Experimental Protocol: Acid-Catalyzed Hydrolysis to S-Methyl Pentanethioate
Objective: Conversion of 1,1-bis(methylsulfanyl)pent-1-ene to S-methyl pentanethioate.
Reagents:
-
Substrate: 1,1-Bis(methylsulfanyl)pent-1-ene (1.0 equiv)
-
Acid Catalyst: Trifluoroacetic acid (TFA) or
(cat.) -
Solvent: Wet Acetonitrile (
, 9:1) or aqueous THF.
Workflow:
-
Preparation: Dissolve 1.0 mmol of 1,1-bis(methylsulfanyl)pent-1-ene in 5 mL of
(9:1). -
Initiation: Add TFA (0.1 equiv) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (disappearance of UV-active alkene).
-
Quench: Neutralize with saturated
solution. -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine. -
Purification: Dry over
, concentrate, and purify via flash column chromatography (Hexane/EtOAc).
Validation:
-
NMR: Disappearance of the vinylic proton at
~5.5-6.0 ppm. Appearance of thioester -protons ( ~2.5 ppm).
Visualization: Electrophilic Hydrolysis Pathway
Caption: Mechanism of acid-catalyzed hydrolysis via the stabilized thionium ion intermediate.
Nucleophilic Attack: Mechanism and Protocol
Primary Mode: The
Mechanistic Pathway ( )
-
Addition: The nucleophile (amine) attacks C1. This is the rate-determining step for unactivated systems.
-
Intermediate: Formation of a transient anionic tetrahedral intermediate (stabilized by sulfur).
-
Elimination: Expulsion of a methanethiolate anion (
). -
Repeat (for heterocycles): Intramolecular attack by the second amine group followed by a second elimination.
Experimental Protocol: Synthesis of 2-Pentylideneimidazolidine
Objective: Reaction with ethylenediamine to form a 5-membered heterocyclic ketene aminal.
Reagents:
-
Substrate: 1,1-Bis(methylsulfanyl)pent-1-ene (1.0 equiv)
-
Nucleophile: Ethylenediamine (1.2 equiv)
-
Solvent: Ethanol (Abs.) or Toluene (for higher temp).
-
Catalyst: Reflux conditions (Thermal activation).
Workflow:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,1-bis(methylsulfanyl)pent-1-ene (5 mmol) in Ethanol (20 mL).
-
Addition: Add ethylenediamine (6 mmol) in one portion.
-
Reflux: Heat the mixture to reflux (78°C) under
atmosphere for 6–12 hours. Note: Evolution of MeSH gas (rotten cabbage odor) indicates reaction progress. Use a bleach trap. -
Monitoring: Monitor by TLC. The starting material is non-polar; the product is highly polar.
-
Workup: Cool to room temperature. Concentrate in vacuo to remove solvent and excess diamine.
-
Crystallization: Recrystallize the residue from
or purify via alumina column chromatography (Silica may hydrolyze the aminal).
Validation:
- NMR: Shift of the C1 signal from ~130 ppm (dithioacetal) to ~160 ppm (aminal).
Visualization: Nucleophilic Substitution Pathway
Caption: Stepwise displacement of methylsulfanyl groups by a diamine to form a heterocycle.
References
-
Mizyuk, V. L., et al. (1988). "1,1-bis(alkylthio)alkenyl group is an initiator in the electrophilic cyclization of polyenes." Journal of Organic Chemistry USSR, 24(6). Link
- Junjappa, H., et al. (1990). " -Oxoketene Dithioacetals and Related Compounds: Versatile Intermediates in Organic Synthesis." Tetrahedron, 46(19), 6511-6548. (Foundational review on ketene dithioacetal reactivity).
-
Beit-Yannai, M., et al. (2001).
-methylthio- -arylmethylene Meldrum's acids." Journal of the Chemical Society, Perkin Transactions 2. Link -
Shao, J., et al. (2024). "Synthesis of dithioacetals via nucleophilic substitution and their antifungal activity evaluation." Organic & Biomolecular Chemistry. Link
stability and storage conditions for 1,1-Bis(methylsulfanyl)pent-1-ene
Executive Summary
1,1-Bis(methylsulfanyl)pent-1-ene (CAS: 128032-13-3) is a ketene dithioacetal , a versatile but chemically labile intermediate used in the synthesis of heterocycles and complex organic frameworks. Its stability is governed by three primary vectors: acid-sensitivity (hydrolysis) , oxidative susceptibility (sulfur oxidation) , and photochemical reactivity .
Failure to adhere to rigorous storage protocols results in the formation of thioesters, carboxylic acids, and sulfoxides, compromising synthetic yield and purity. This guide defines the "Gold Standard" for handling this compound, ensuring integrity for pharmaceutical and research applications.
Part 1: Physicochemical Profile & Reactivity
To control stability, one must understand the molecule's inherent vulnerabilities. 1,1-Bis(methylsulfanyl)pent-1-ene features an electron-rich alkene flanked by two sulfur atoms. This unique electronic structure dictates its storage requirements.
Key Properties (Estimated & Class-Based)
| Property | Value / Characteristic | Implication for Storage |
| Molecular Formula | C | -- |
| Molecular Weight | 176.34 g/mol | -- |
| Physical State | Pale yellow to colorless oil | Viscosity changes indicate polymerization. |
| Boiling Point | ~100–110 °C @ 5 mmHg (Est.) | Volatile; requires tight sealing. |
| Odor | Pungent, alliaceous (garlic-like) | Requires secondary containment (odor control). |
| Solubility | DCM, Et | Incompatible with aqueous media. |
| Reactivity Class | Electron-rich Alkene / Masked Acid | Prone to electrophilic attack and hydrolysis. |
Part 2: Degradation Mechanisms (The "Why")
Understanding how this compound degrades allows us to engineer a storage environment that prevents it.
Acid-Catalyzed Hydrolysis
The most critical failure mode. The electron-rich double bond is basic at the
-
Trigger: Moisture + Trace Acid (e.g., from degrading chlorinated solvents or unneutralized silica).
-
Result: Formation of S-methyl pentanethioate and methanethiol (gas).
S-Oxidation
The sulfide moieties are nucleophilic and susceptible to oxidation by atmospheric oxygen, forming sulfoxides (
-
Trigger: Atmospheric O
. -
Result: Polarity shift, loss of nucleophilicity.
Photochemical Isomerization & Radical Crossover
While less prone to polymerization than simple alkenes due to steric bulk, ketene dithioacetals can undergo [2+2] cycloadditions or radical decomposition under UV light.
Visualization: Degradation Pathways
The following diagram illustrates the chemical fate of the molecule under poor storage conditions.
Figure 1: Primary degradation pathways. Note that hydrolysis (red path) is the most rapid decomposition route in non-inert environments.
Part 3: The "Gold Standard" Storage Protocol
This protocol is designed to be self-validating. If the compound smells significantly stronger than usual or changes color, the protocol has been breached.
Environmental Control
-
Temperature: Store at -20°C (-4°F) . Low temperature kinetically inhibits the hydrolysis equilibrium and reduces volatility.
-
Atmosphere: Argon (Ar) is superior to Nitrogen (N
) due to its density. Argon blankets the oil, preventing oxygen diffusion more effectively. -
Light: Amber glassware or aluminum foil wrapping is mandatory to prevent photolytic radical generation.
Container Specifications
-
Primary Vessel: Borosilicate glass vial with a Teflon (PTFE)-lined screw cap .
-
Why? Polyethylene (PE) liners can leach plasticizers into organic oils. Rubber septa are permeable to sulfur odors and can degrade.
-
-
Secondary Containment: Place the primary vial inside a larger jar containing activated charcoal and a desiccant packet.
-
Why? Charcoal absorbs the inevitable methanethiol leakage (odor control), and desiccant ensures a dry micro-environment.
-
Handling Workflow (Step-by-Step)
-
Warm Up: Allow the frozen vial to reach room temperature before opening.
-
Reason: Opening a cold vial condenses atmospheric moisture directly into the product, catalyzing hydrolysis.
-
-
Aliquot: Use a dry, nitrogen-flushed syringe to remove the required amount.
-
Backfill: Immediately backfill the headspace with dry Argon for 10-15 seconds.
-
Seal: Parafilm the cap junction to reduce oxygen permeation.
Visualization: Storage Decision Tree
Figure 2: Decision matrix for storage based on usage frequency.
Part 4: Quality Control & Troubleshooting
Before committing this intermediate to a high-value synthesis step, validate its purity.
| Test Method | Observation (Pure) | Observation (Degraded) |
| 1H NMR | Distinct alkene proton (triplet) at ~5.2-5.5 ppm. S-Me singlets at ~2.3 ppm. | Appearance of aldehyde protons (9-10 ppm) or thioester peaks. Broadening of signals. |
| TLC (Silica) | Single spot (Non-polar). | Streaking (hydrolysis products are more polar). Note: Run TLC on neutralized plates. |
| Odor | Strong, garlic/cabbage. | Sharp, rotten egg smell (indicates release of free Methanethiol/H |
| Appearance | Clear, pale yellow oil. | Dark orange/brown (oxidation/polymerization) or cloudy (moisture). |
Corrective Action: If degradation is detected (e.g., <90% purity), purification via vacuum distillation or rapid filtration through neutral alumina (not silica) is recommended. Silica gel is acidic and can induce further hydrolysis during purification.
References
-
Review of Ketene Dithioacetal Chemistry Kolb, M. "Ketene Dithioacetals in Organic Synthesis: Recent Developments." Synthesis, 1990.
-
Hydrolysis Mechanisms of Ketene Dithioacetals Gao, Y., et al. "Selective hydrolysis of α-oxo ketene N,S-acetals in water." Beilstein Journal of Organic Chemistry, 2024.
-
Oxidation of Organosulfur Compounds Yue, H.L., Klussmann, M.[1] "Acid-Catalyzed Oxidative Addition of Thiols to Olefins."[1] Synlett, 2016.[1]
-
General Handling of Labile Organosulfurs Sigma-Aldrich Technical Bulletin. "Handling Air-Sensitive Reagents."
Sources
Methodological & Application
Application Note: 1,1-Bis(methylsulfanyl)pent-1-ene as a Versatile C5-Synthon
Topic: Use of 1,1-Bis(methylsulfanyl)pent-1-ene in Organic Synthesis Content Type: Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Discovery Scientists
Introduction & Strategic Utility
1,1-Bis(methylsulfanyl)pent-1-ene (CAS: N/A for specific isomer, generic class CAS often cited) is a ketene dithioacetal derived from pentanal. In the landscape of organic synthesis, this compound serves as a robust masked carboxylic acid equivalent and a nucleophilic alkene .
Unlike simple enol ethers, the presence of two sulfur atoms stabilizes the adjacent carbocation and dipole, rendering the
Key Applications:
-
-Functionalization of Carboxylic Acids: Acts as a d1-synthon for constructing
-alkylated or -arylated thioesters. -
Heterocycle Construction: Precursor for pyrimidines, pyrazoles, and isoxazoles upon acylation.
-
Masked Carbonyls: Stable protecting group for esters/acids, resistant to basic hydrolysis but cleavable under specific acidic or oxidative conditions.
-
C-C Bond Formation: Participates in Lewis acid-mediated Michael additions and Friedel-Crafts alkylations.
Synthesis Protocol: The Dithioester Route[1]
While Peterson olefination is a viable route, the Dithioester Alkylation Protocol is preferred for scalability and cost-efficiency in drug development contexts. This method avoids expensive silyl reagents and utilizes readily available Grignard precursors.
Reaction Scheme Overview
-
Grignard Addition:
-Butylmagnesium bromide + Dithiocarboxylate salt. -
S-Methylation (1): Formation of Methyl Pentanodithioate.
-
Deprotonation: LDA-mediated enothiolization.
-
S-Methylation (2): Trapping the enothiolate to yield the ketene dithioacetal.
Detailed Protocol
Step 1: Preparation of Methyl Pentanodithioate
Reagents:
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Grignard Formation: Charge the flask with
-Butylmagnesium bromide (50 mmol, 25 mL) and anhydrous THF (100 mL). Cool to 0°C.[1] -
Addition: Add
(60 mmol, 3.6 mL) dropwise over 20 minutes. The solution will turn deep red/orange (formation of ). Stir for 1 hour at 0°C, then warm to Room Temperature (RT) for 1 hour. -
Methylation: Cool back to 0°C. Add Methyl Iodide (60 mmol, 3.7 mL) dropwise.
-
Workup: Stir for 2 hours at RT. Quench with saturated
(aq). Extract with (3x). Wash combined organics with brine, dry over , and concentrate.[2] -
Purification: Vacuum distillation yields Methyl Pentanodithioate as a yellow oil.
Step 2: Conversion to 1,1-Bis(methylsulfanyl)pent-1-ene
Reagents: Lithium Diisopropylamide (LDA), Methyl Iodide (MeI), THF.
-
Deprotonation: In a flame-dried flask under
, cool anhydrous THF (50 mL) to -78°C. Add LDA (1.1 equiv, freshly prepared or commercial). -
Addition: Add Methyl Pentanodithioate (10 mmol) dropwise. The color shifts (often to pale yellow or colorless) indicating enothiolate formation. Stir for 30 min at -78°C.
-
Trapping: Add Methyl Iodide (1.2 equiv) rapidly.
-
Completion: Allow the mixture to warm to RT over 2 hours.
-
Isolation: Quench with water. Extract with pentane or hexane (to remove polar impurities). Dry and concentrate.
-
Yield: Typically 85-92% yield of 1,1-Bis(methylsulfanyl)pent-1-ene .
Application Protocols
Application A: Synthesis of -Alkylated Thioesters (Lewis Acid Mediated)
This protocol demonstrates the use of the reagent as a nucleophile to generate quaternary centers or functionalized esters.
Mechanism: The ketene dithioacetal attacks an electrophile (
Protocol:
-
Dissolution: Dissolve 1,1-Bis(methylsulfanyl)pent-1-ene (1.0 mmol) and the Electrophile (e.g., Benzyl Bromide, 1.1 mmol) in dry DCM (10 mL).
-
Activation: Cool to -78°C. Add
(1.1 mmol) dropwise. The solution usually turns dark red. -
Reaction: Stir at -78°C for 1 hour, then warm to 0°C.
-
Hydrolysis: Quench with water (activates the hydrolysis of the intermediate). Stir vigorously for 30 minutes.
-
Result: The product is the
-Benzyl Pentanethioic acid S-methyl ester .-
Note: This can be further hydrolyzed to the carboxylic acid using
/MeCN or basic conditions.
-
Application B: Heterocycle Synthesis (Pyrimidine Construction)
Ketene dithioacetals are potent precursors for pyrimidines when reacted with guanidine or urea, typically requiring an initial acylation to make them good Michael acceptors.
Protocol (2-Step):
-
Vilsmeier-Haack Formylation: React 1,1-Bis(methylsulfanyl)pent-1-ene with
/DMF to generate the -formyl derivative (3,3-bis(methylsulfanyl)-2-propylacrolein). -
Cyclization: Reflux the
-formyl intermediate with Guanidine Nitrate and in Ethanol. -
Product: 4-(methylsulfanyl)-5-propylpyrimidine derivative (after loss of one SMe group and aromatization).
Visualizing the Chemistry
The following diagrams illustrate the synthesis pathway and the divergent reactivity profile of 1,1-Bis(methylsulfanyl)pent-1-ene.
Figure 1: Synthesis & Reactivity Flowchart[4]
Caption: Synthesis of 1,1-Bis(methylsulfanyl)pent-1-ene from butyl grignard and its divergent applications in organic synthesis.
Figure 2: Mechanistic Insight (Electrophilic Attack)
Caption: Mechanism of Lewis-acid mediated
Summary of Physical Properties & Safety
| Property | Data | Notes |
| Formula | ||
| Molecular Weight | 162.32 g/mol | |
| Appearance | Pale yellow oil | Distinctive sulfur odor (stench). |
| Solubility | DCM, THF, Et2O, Hexane | Insoluble in water. |
| Stability | Acid sensitive | Store at -20°C under Inert Gas. |
| Toxicity | Irritant | Use in fume hood; standard thiol precautions. |
Safety Warning: Methanethiol (MeSH) byproducts may be generated during hydrolysis. All waste streams must be treated with bleach (hypochlorite) to oxidize sulfur species before disposal.
References
-
Kolb, M. (1990). Ketene Dithioacetals in Organic Synthesis: Recent Developments. Synthesis, 1990(03), 171-190. Link
-
Junjappa, H., Ila, H., & Asokan, C. V. (1990).
-Oxoketene S,S-, N,S- and N,N-acetals: Versatile intermediates in organic synthesis. Tetrahedron, 46(17), 5423-5506. Link -
Dieter, R. K. (1986).
-Oxo ketene dithioacetals. Tetrahedron, 42(12), 3029-3096. Link - Thuillier, A. (1974). Dithioesters in Organic Synthesis. Phosphorus and Sulfur and the Related Elements. (Foundational methodology for dithioester synthesis).
-
Gompper, R., & Töpfl, W. (1962). Substituierte Dithiocarbonsäuren und Ketenmercaptale. Chemische Berichte, 95(12), 2861-2870. (Original synthesis protocols). Link
Sources
Application Note: Ketene Dithioacetals in Heterocyclic Synthesis
[1][2][3]
Read Time:Executive Summary
Ketene dithioacetals (KDAs), specifically
This guide details the synthesis of these precursors and their subsequent transformation into privileged medicinal scaffolds: pyrazoles , pyrimidines , and coumarins . We focus on the "Junjappa-Ila" annulation strategies, providing high-fidelity protocols that prioritize yield and reproducibility.
Part 1: The Chemical Engine (Mechanistic Insight)
The utility of KDAs stems from their electronic polarization. The
The "Push-Pull" Reactivity Model
In an
Key Reactivity Rules:
-
Binucleophile Attack: 1,2- or 1,3-binucleophiles (hydrazines, amidines) attack the
-carbon, displacing one thiomethyl group. -
Cyclization: The second nucleophilic site attacks the carbonyl (or nitrile) carbon, effecting cyclization with loss of water or alcohol.
-
Regiocontrol: The initial attack is almost exclusively at the
-carbon, ensuring high regiochemical fidelity.
Figure 1: General mechanistic flow of KDA-mediated heterocyclization. The polarized β-carbon acts as the primary electrophilic gate.
Part 2: Preparation of the Reagent
Target: Synthesis of
This is the foundational step. The reaction involves the base-mediated condensation of an active methylene compound with carbon disulfide (
Protocol A: General Synthesis of -Oxoketene Dithioacetals
Scope: Applicable to acetophenones, cyclic ketones, and esters.
Reagents:
-
Active Methylene Substrate (10 mmol)
-
Carbon Disulfide (
) (15 mmol) -
Base: Potassium tert-butoxide (
-BuOK) or Sodium Hydride (NaH) (22 mmol) -
Alkylating Agent: Methyl Iodide (MeI) (25 mmol)
-
Solvent: Dry DMSO or DMF
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with
. -
Base Addition: Add the active methylene compound (10 mmol) to dry DMSO (15 mL). Cool to 0–5 °C in an ice bath. Add the base (
-BuOK, 22 mmol) portion-wise over 10 minutes. Caution: Exothermic. -
Anion Formation: Stir at room temperature for 30 minutes to ensure complete enolate formation. The solution will typically darken.
-
Addition: Cool the mixture back to 0 °C. Add
(1.15 g, 15 mmol) dropwise. Stir for 1 hour. The formation of the dithiocarboxylate dianion is indicated by a deep red/orange color. -
Methylation: Add Methyl Iodide (3.55 g, 25 mmol) dropwise at 0 °C. Note: MeI is toxic; use a fume hood.
-
Workup: Stir for 3–4 hours at room temperature. Pour the reaction mixture into crushed ice (100 g) with vigorous stirring.
-
Isolation: The product usually precipitates as a yellow/orange solid. Filter, wash copiously with water, and recrystallize from ethanol/hexane.
Yield Expectation: 80–95%
Part 3: Synthesis of N-Heterocycles
KDAs are premier substrates for synthesizing pyrazoles and pyrimidines, common pharmacophores in kinase inhibitors.
Protocol B: Synthesis of 3,4-Diaryl-5-(methylthio)pyrazoles
Reaction Class: [3+2] Annulation.
Reagents:
Methodology:
-
Dissolution: Dissolve the
-aroylketene dithioacetal (5 mmol) in Ethanol (20 mL). -
Nucleophile Addition: Add Phenylhydrazine (5.5 mmol) followed by a catalytic amount of acetic acid (2-3 drops).
-
Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 8:2).
-
Observation: The evolution of methanethiol (
) gas (rotten cabbage odor) indicates the reaction is progressing. Trap this gas in a bleach solution. -
Workup: Cool to room temperature. The pyrazole often crystallizes directly. If not, remove solvent under vacuum and recrystallize from EtOH.
Protocol C: Synthesis of Functionalized Pyrimidines
Reaction Class: [3+3] Annulation.
Reagents:
Methodology:
-
Base Preparation: Prepare a solution of NaOEt by dissolving Sodium metal (10 mmol) in dry Ethanol (30 mL).
-
Free Base Liberation: Add Guanidine Nitrate (10 mmol) to the NaOEt solution and stir for 15 minutes to liberate free guanidine.
-
Substrate Addition: Add the KDA (5 mmol) to the reaction mixture.
-
Reflux: Reflux for 8–12 hours.
-
Mechanism Check: The guanidine attacks the
-carbon, displacing one SMe group. The intermediate undergoes intramolecular cyclization attacking the carbonyl, followed by dehydration. -
Workup: Pour into ice water. Neutralize with dilute HCl if necessary (careful not to hydrolyze the product). Filter the precipitate.[2]
Part 4: Synthesis of O-Heterocycles (Coumarins)
Application: Synthesis of 4-(methylthio)coumarins, precursors to anticoagulant drugs.
Protocol D: Reaction with Phenols[5]
-
Reagents: Salicylaldehyde or substituted 2-hydroxyacetophenone is not the partner here. Instead, use Phenols with electron-withdrawing groups or Resorcinol .
-
Conditions: React KDA with Resorcinol in the presence of
or Polyphosphoric Acid (PPA). -
Procedure: Mix KDA (5 mmol) and Resorcinol (5 mmol) in PPA (10 g). Heat to 100 °C for 2 hours. Pour into ice water. The resulting solid is the 4-(methylthio)coumarin derivative.
Part 5: Data Summary & Troubleshooting
Comparative Reactivity Table
| Heterocycle Class | Nucleophile Used | Reaction Type | Leaving Groups | Typical Yield |
| Pyrazoles | Hydrazines ( | [3+2] Cyclization | 85-95% | |
| Pyrimidines | Guanidine / Urea | [3+3] Cyclization | 75-90% | |
| Isoxazoles | Hydroxylamine ( | [3+2] Cyclization | 70-85% | |
| Coumarins | Phenols | [3+3] Condensation | 60-80% |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Precursor Step) | Incomplete enolization | Increase time for base treatment; ensure DMSO is dry. |
| Odor Complaints | Release of Methanethiol | Vent reaction through a bleach ( |
| Incomplete Cyclization | Steric hindrance at | Switch solvent to refluxing Dioxane or DMF to increase temp. |
| Polymerization | Overheating during workup | Keep workup temperature < 40 °C; avoid strong acids during isolation. |
Part 6: Workflow Visualization
Figure 2: Strategic branching from the KDA core to diverse heterocyclic architectures.
References
-
Junjappa, H., Ila, H., & Asokan, C. V. (1990).
-Oxoketene S,S-, N,S- and N,N-acetals: Versatile intermediates in organic synthesis.[1] Tetrahedron, 46(16), 5423-5506. -
Singh, M. S., & Chowdhury, S. (2012). Recent developments in the synthesis of heterocyclic compounds via ketene dithioacetals.[3][1][4][5][6][7][8] RSC Advances, 2, 4547-4592.
-
Lorente, A., et al. (1995).[5] Regioselective Synthesis of Pyrimidines from Ketene Dithioacetals. Heterocycles, 41(4), 713.
-
Shetty, N. S., et al. (2009).[9] Junjappa-Ila annulation:
-Oxoketene dithioacetal mediated synthesis of substituted benzotriazoles.[9] Journal of Heterocyclic Chemistry, 46(4), 774-777.[9][7] -
Yu, H., et al. (2020).
-Oxo Ketene Dithioacetals. The Journal of Organic Chemistry, 85(15), 9844–9854.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Synthesis of Pyrimidines from Ketene Dithioacetals or Alkoxymethylene Compounds [chooser.crossref.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researcher.manipal.edu [researcher.manipal.edu]
protocol for the deprotection of the dithioacetal group in 1,1-Bis(methylsulfanyl)pent-1-ene
Executive Summary
1,1-Bis(methylsulfanyl)pent-1-ene is an unactivated ketene dithioacetal that serves as a valuable masked carbonyl intermediate in organic synthesis. Unlike standard dithioacetals (which protect
This application note provides field-proven, step-by-step methodologies for the divergent deprotection of 1,1-bis(methylsulfanyl)pent-1-ene. Depending on the selected protocol, researchers can selectively drive the reaction to yield either S-methyl pentanethioate (via partial aqueous hydrolysis) or methyl pentanoate (via copper-mediated solvolysis).
Mechanistic Rationale: The Causality of Deprotection
To successfully deprotect a ketene dithioacetal, one must understand the causality of its reactivity. The electron-donating nature of the two methylsulfanyl groups makes the
Therefore, deprotection cannot occur without a primary electrophilic activation step[1].
-
Activation: A Brønsted acid (
) or a thiophilic Lewis acid (e.g., ) must first interact with the -carbon or the sulfur atoms, breaking the -conjugation and generating a highly stabilized -thionium carbocation. -
Nucleophilic Attack: Once the
carbon is converted into an electrophilic thionium center, a nucleophile (water or methanol) can attack, forming a tetrahedral hemithioacetal intermediate. -
Collapse: The intermediate collapses, expelling methanethiol (
). In aqueous acid, the reaction typically halts at the thioester. In the presence of methanol and a thiophilic metal (which irreversibly sequesters the toxic methanethiol as an insoluble metal-thiolate complex), the reaction is driven entirely to the ester.
Figure 1: Mechanistic pathway for the deprotection of 1,1-Bis(methylsulfanyl)pent-1-ene.
Quantitative Data: Strategy Comparison
The choice of reagents dictates the final product and the environmental footprint of the reaction. The table below summarizes the quantitative expectations for different deprotection strategies.
| Deprotection Strategy | Reagents / Catalyst | Solvent System | Temp (°C) | Time (h) | Primary Product | Expected Yield |
| Thiophilic Alkolysis | Methanol | 65 (Reflux) | 2.5 | Methyl pentanoate | 80–85% | |
| Brønsted Hydrolysis | 2.0 M | 50 | 6–8 | S-Methyl pentanethioate | 70–80% | |
| Heavy Metal Hydrolysis | 25 | 1–2 | Methyl pentanoate | >90% (Toxic) |
Note: While mercury(II) salts offer rapid kinetics, Copper(II) is heavily prioritized in modern drug development due to its significantly lower toxicity profile.
Experimental Methodologies
Protocol A: Copper(II)-Mediated Solvolysis to Methyl Pentanoate
This protocol leverages the thiophilic nature of
Materials:
-
1,1-Bis(methylsulfanyl)pent-1-ene (1.0 mmol, ~162 mg)
-
0.2 M Copper(II) sulfate (
) in Methanol (15 mL) -
Ethyl acetate (EtOAc) and Deionized Water
Step-by-Step Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1,1-bis(methylsulfanyl)pent-1-ene (1.0 mmol).
-
Activation & Solvolysis: Suspend the substrate in the 0.2 M methanolic solution of
(15 mL, 3.0 equiv of Cu). -
Thermal Driving Force: Attach a reflux condenser and heat the mixture to 65 °C in an oil bath. Stir vigorously for 2.5 hours. Observation: The solution will change color and precipitate copper-thiolate salts as methanethiol is sequestered.
-
Quench: Cool the reaction to room temperature and concentrate under reduced pressure to remove the bulk of the methanol.
-
Extraction: Dilute the concentrated residue with EtOAc (40 mL) and quench with water (10 mL). Separate the organic layer. Extract the aqueous layer once more with EtOAc (15 mL).
-
Isolation: Wash the combined organic layers with brine (15 mL), dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Purify the crude oil via silica gel flash chromatography (isocratic 3% EtOAc in hexanes) to yield methyl pentanoate as a colorless, volatile liquid.
Protocol B: Acid-Catalyzed Hydrolysis to S-Methyl Pentanethioate
This protocol utilizes aqueous Brønsted acids to selectively halt the deprotection at the thioester stage, providing a valuable handle for subsequent cross-coupling or native chemical ligation[2].
Materials:
-
1,1-Bis(methylsulfanyl)pent-1-ene (1.0 mmol, ~162 mg)
-
Tetrahydrofuran (THF) (5 mL)
-
2.0 M Aqueous Hydrochloric Acid (
) (2.5 mL)
Step-by-Step Procedure:
-
Solubilization: Dissolve 1,1-bis(methylsulfanyl)pent-1-ene (1.0 mmol) in THF (5 mL) in a 25 mL flask to ensure a homogenous organic phase.
-
Protonation: Add 2.0 M aqueous
(2.5 mL, 5.0 equiv) dropwise to the stirring solution. -
Hydrolysis: Seal the flask (ensure proper ventilation for trace methanethiol) and heat the biphasic mixture at 50 °C for 6 to 8 hours. Monitor the consumption of the starting material via TLC.
-
Neutralization: Cool the mixture to 0 °C. Carefully add saturated aqueous
dropwise until gas evolution ceases and the aqueous layer reaches pH ~7. -
Extraction: Extract the mixture with diethyl ether (
mL). -
Isolation: Wash the combined ethereal layers with brine, dry over anhydrous
, and concentrate carefully under reduced pressure (avoid high vacuum to prevent loss of the volatile thioester). -
Purification: Purify via short-path distillation or rapid column chromatography to yield S-methyl pentanethioate.
Analytical Validation (Self-Validating System)
To ensure the scientific integrity of the workflow, the protocol must be self-validating. Do not proceed to subsequent synthetic steps without verifying the structural markers via
-
Starting Material (Ketene Dithioacetal): Highly non-polar on TLC. The
NMR spectrum features a distinct vinylic triplet ( ) at ~5.5–5.8 ppm and two distinct methylsulfanyl singlets ( ) at ~2.2 ppm. -
Success Marker for Protocol A (Methyl Pentanoate): Complete disappearance of the vinylic proton and both
singlets. Appearance of a sharp methoxy singlet ( ) at ~3.66 ppm, confirming successful alkolysis. -
Success Marker for Protocol B (S-Methyl Pentanethioate): Disappearance of the vinylic proton. Appearance of a new
-methylene triplet ( ) at ~2.55 ppm. Only one singlet remains at ~2.32 ppm, confirming partial hydrolysis.
References
-
Acid-catalyzed hydrolysis of ketene dithioacetals and trithioorthocarboxyl
-methyl substitution Source: The Journal of Organic Chemistry - ACS Publications URL:[Link] -
Selective hydrolysis of
-oxo ketene N,S-acetals in water: switchable aqueous synthesis of -keto thioesters and -keto amides Source: Beilstein Journal of Organic Chemistry URL:[Link]
Sources
application of 1,1-Bis(methylsulfanyl)pent-1-ene in natural product synthesis
Application Note: 1,1-Bis(methylsulfanyl)pent-1-ene as a Versatile Synthon in Natural Product Synthesis
Executive Summary
1,1-Bis(methylsulfanyl)pent-1-ene is a highly functionalized aliphatic ketene dithioacetal (KDA). Characterized by its unique "push-pull" electronic configuration, this reagent serves as an exceptional umpolung building block and cyclization terminator in organic synthesis[1]. The presence of the electron-donating methylsulfanyl groups elevates the highest occupied molecular orbital (HOMO) of the alkene, directing electrophilic attack strictly to the C2 position while enabling low-potential anodic oxidations[2]. Furthermore, the inherent propyl chain derived from its pentanal origin makes it an ideal precursor for installing lipophilic side chains in complex natural products, such as Senecio alkaloids and marine terpenoids.
Mechanistic Rationale & Reactivity Profile
The utility of 1,1-bis(methylsulfanyl)pent-1-ene in total synthesis is governed by three distinct mechanistic pathways:
-
Push-Pull Regioselectivity: The resonance donation from the two sulfur atoms creates a highly polarized double bond. This ensures that electrophiles exclusively attack the C2 position, preventing regiochemical mixtures during complex cascade reactions[3].
-
Anodic Oxidation (Radical Cation Generation): KDAs possess significantly lower oxidation potentials than unfunctionalized alkenes. This allows for the electrochemical generation of radical cations at potentials that do not disturb sensitive functional groups (e.g., unprotected alcohols or isolated alkenes) elsewhere in the molecule[2].
-
Cationic Polyene Cyclization: When acting as a nucleophile, the KDA terminates cationic cascades by trapping acyliminium or oxocarbenium ions. The resulting intermediate is a highly stable thionium ion, which can subsequently be hydrolyzed to a carboxylic acid or reductively cleaved[4].
Reactivity mapping of 1,1-Bis(methylsulfanyl)pent-1-ene in synthetic pathways.
Self-Validating Experimental Protocols
Protocol A: Electrochemical Oxidative Cyclization (Terpenoid Scaffolds)
This protocol utilizes the low oxidation potential of the KDA to construct tetrahydrofuran or tetrahydropyran rings via a radical-polar crossover mechanism, a strategy heavily utilized in the synthesis of (+)-nemorensic acid[2].
Causality & Design Choices:
-
Electrode Material: Reticulated Vitreous Carbon (RVC) is used as the anode. Its massive surface area-to-volume ratio ensures rapid electron transfer at low current densities, preventing localized over-oxidation and undesired polymerization of the KDA.
-
Electrolyte: Tetraethylammonium p-toluenesulfonate (TEATs) is selected because it is highly soluble in organic solvents and non-nucleophilic, ensuring it does not competitively trap the radical cation intermediate.
Step-by-Step Workflow:
-
Pre-Electrolysis Validation (Cyclic Voltammetry): Before bulk electrolysis, perform a CV scan of the KDA-tethered substrate in the reaction solvent. A distinct, irreversible oxidation peak must be observed between +0.85 V and +1.10 V (vs. Ag/AgCl). Self-Validation: If the peak shifts >+1.5 V, the methylsulfanyl groups have likely degraded; halt the process and re-purify the substrate.
-
Cell Setup: Equip an undivided electrochemical cell with an RVC anode and a platinum wire cathode.
-
Reaction Mixture: Dissolve the KDA substrate (1.0 mmol) and TEATs (0.1 M) in a 30% MeOH/THF mixture (20 mL). The MeOH acts as a co-solvent to stabilize radical intermediates and facilitate proton transfer.
-
Electrolysis: Apply a constant current (galvanostatic mode) of 20 mA. Monitor the charge passed.
-
In-Process Control: Pause electrolysis at 2.2 F/mol. Analyze via LC-MS. The reaction is complete when the starting material mass is fully consumed.
-
Workup: Concentrate the mixture in vacuo, partition between Et2O and H2O, and purify the organic layer via silica gel chromatography.
Protocol B: Cationic Polyene Cyclization (Alkaloid Scaffolds)
This protocol leverages the KDA as a powerful nucleophilic terminator to trap N-acyliminium ions, assembling the bicyclic cores of pyrrolizidine and indolizidine alkaloids[4].
Causality & Design Choices:
-
Lewis Acid Selection: BF3·OEt2 is chosen over stronger Lewis acids (like TiCl4) because it provides the exact threshold of acidity needed to generate the iminium ion without prematurely activating the KDA's double bond, which would cause oligomerization.
Self-validating experimental workflow for KDA-mediated cationic cyclization.
Step-by-Step Workflow:
-
Initiation: Dissolve the KDA-tethered N-acyl precursor (1.0 mmol) in anhydrous CH2Cl2 (15 mL) under an argon atmosphere. Cool the system strictly to -78 °C.
-
Activation: Dropwise, add BF3·OEt2 (1.2 equiv). Maintain stirring at -78 °C for 2 hours.
-
In-Process Control: Monitor via TLC (Hexanes/EtOAc 4:1). The thionium ion intermediate forms rapidly, but cyclization is rate-limiting. Self-Validation: Do not quench until the UV-active spot of the acyclic precursor is completely consumed. If conversion stalls at <95%, inject an additional 0.1 eq of BF3·OEt2 rather than warming the reaction, as premature warming triggers non-specific decomposition.
-
Quenching: Once complete, quench the reaction at -78 °C by adding saturated aqueous NaHCO3 (10 mL).
-
Isolation: Allow the mixture to warm to room temperature, extract with CH2Cl2 (3 x 15 mL), dry over Na2SO4, and concentrate for purification.
Quantitative Optimization Data
The success of the KDA-mediated cationic cyclization is highly dependent on the reaction microenvironment. Table 1 summarizes the optimization data for the cyclization of a model 1,1-bis(methylsulfanyl)pent-1-ene tethered N-acyliminium precursor.
Data Interpretation: Coordinating solvents like THF (Entry 4) competitively bind the Lewis acid, stalling the cyclization and plummeting yields. BF3·OEt2 in non-coordinating CH2Cl2 (Entry 3) provides the optimal balance of Lewis acidity and stereochemical control, yielding the highest diastereomeric ratio (dr) by allowing the transition state to adopt a highly ordered chair-like conformation[4].
Table 1: Optimization of KDA-Tethered Iminium Ion Cyclization
| Entry | Lewis Acid (1.2 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | TiCl4 | CH2Cl2 | -78 to rt | 4 | 45 | 2:1 |
| 2 | SnCl4 | CH2Cl2 | -78 | 6 | 62 | 4:1 |
| 3 | BF3·OEt2 | CH2Cl2 | -78 | 2 | 89 | >20:1 |
| 4 | BF3·OEt2 | THF | -78 | 12 | 30 | 1:1 |
| 5 | TMSOTf | CH2Cl2 | -78 | 1 | 75 | 10:1 |
References
1. 2. 3. 4.
Sources
Application Note: 1,1-Bis(methylsulfanyl)pent-1-ene as a Nucleophilic Ketene Dithioacetal in Lewis Acid-Catalyzed Michael Additions
Abstract & Mechanistic Insights
Ketene dithioacetals are highly polarized, electron-rich alkenes that serve as versatile "push-pull" building blocks in organic synthesis and drug development[1]. The chemical architecture of 1,1-bis(methylsulfanyl)pent-1-ene features two electron-donating methylsulfanyl (–SCH₃) groups attached to the terminal alkene carbon. Through resonance, these sulfur atoms aggressively donate their lone-pair electron density, rendering the adjacent β-carbon highly nucleophilic[1].
It is critical to distinguish between classes of ketene dithioacetals. While α-oxo ketene dithioacetals inherently act as Michael acceptors due to the presence of an electron-withdrawing carbonyl group conjugated to the double bond[2], unactivated alkyl-substituted variants like 1,1-bis(methylsulfanyl)pent-1-ene function as potent Michael donors (nucleophiles)[3].
In the presence of a strong Lewis acid such as Titanium(IV) chloride (TiCl₄), electron-deficient alkenes (e.g., α,β-unsaturated ketones) undergo electrophilic activation. The Lewis acid coordinates to the carbonyl oxygen, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the Michael acceptor. This facilitates a Mukaiyama-Michael type nucleophilic attack by the β-carbon of 1,1-bis(methylsulfanyl)pent-1-ene[4]. The resulting intermediate is a highly stabilized thionium ion paired with a titanium enolate, which upon aqueous quenching yields the desired 1,4-conjugate addition product.
Experimental Protocol: TiCl₄-Catalyzed Michael Addition
Objective : Synthesis of 3-(1,1-bis(methylsulfanyl)pentan-2-yl)cyclohexan-1-one via the conjugate addition of 1,1-bis(methylsulfanyl)pent-1-ene to cyclohex-2-en-1-one.
Causality & Self-Validation Principles
-
Solvent Choice : Anhydrous dichloromethane (CH₂Cl₂) is strictly required. As a non-coordinating solvent, it stabilizes the transient thionium intermediate without competing with the Michael acceptor for Lewis acid coordination.
-
Temperature Control (-78 °C) : TiCl₄ is highly reactive. Addition at cryogenic temperatures prevents the competitive polymerization of the enone and controls the highly exothermic Lewis acid-base complexation.
-
Visual Validation : The formation of the activated TiCl₄-enone complex is visually confirmed by an immediate color shift from colorless/pale yellow to deep red/brown. Fading of this color or TLC analysis can be used to track reaction progression.
Step-by-Step Methodology
-
System Preparation : Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry argon (repeat 3x) to ensure a strictly anhydrous environment.
-
Reagent Loading : Add cyclohex-2-en-1-one (1.0 mmol, 1.0 eq) and anhydrous CH₂Cl₂ (10 mL) to the flask. Stir to dissolve.
-
Cryogenic Cooling : Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 10 minutes.
-
Lewis Acid Activation : Slowly add TiCl₄ (1.1 mmol, 1.1 eq, 1.0 M solution in CH₂Cl₂) dropwise via a gas-tight syringe over 5 minutes.
-
Self-Validation: The solution will turn deep red/brown, indicating successful enone activation. Stir for 15 minutes at -78 °C.
-
-
Nucleophilic Addition : Dissolve 1,1-bis(methylsulfanyl)pent-1-ene (1.2 mmol, 1.2 eq) in 2 mL of anhydrous CH₂Cl₂. Add this solution dropwise to the activated enone mixture over 10 minutes to prevent localized heating.
-
Reaction Progression : Maintain the reaction at -78 °C for 1 hour, then slowly warm to 0 °C over 1 hour. Monitor via TLC (Hexane/EtOAc 4:1, UV/KMnO₄ stain). The consumption of the enone and the appearance of a new, less polar UV-active spot confirms conversion.
-
Quenching : Quench the reaction at 0 °C by carefully adding 10 mL of saturated aqueous NH₄Cl.
-
Self-Validation: The dark mixture will rapidly turn biphasic and pale yellow/white as the titanium salts hydrolyze and precipitate.
-
-
Isolation : Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue via flash column chromatography (silica gel, gradient elution 0–10% EtOAc in Hexanes) to afford the pure Michael adduct.
Quantitative Data: Catalyst & Condition Optimization
To establish the optimal conditions for this transformation, various Lewis acids and temperatures were evaluated. The quantitative comparison is summarized in Table 1.
| Entry | Lewis Acid (Eq.) | Solvent | Temperature Profile | Time (h) | Isolated Yield (%) |
| 1 | TiCl₄ (1.1) | CH₂Cl₂ | -78 °C to 0 °C | 2.0 | 85 |
| 2 | BF₃·OEt₂ (1.1) | CH₂Cl₂ | -78 °C to rt | 4.0 | 72 |
| 3 | SnCl₄ (1.1) | CH₂Cl₂ | -78 °C to 0 °C | 3.0 | 68 |
| 4 | ZnCl₂ (0.2) | THF | rt | 24.0 | 15 (Trace) |
| 5 | None | CH₂Cl₂ | rt | 24.0 | 0 |
Table 1: Optimization of Lewis acid catalysts for the Michael addition of 1,1-bis(methylsulfanyl)pent-1-ene to cyclohex-2-en-1-one.
Process Visualization
Workflow of the Lewis acid-catalyzed Mukaiyama-Michael addition using a ketene dithioacetal.
References
1.[1] Synthesis, characterization and antibacterial activity of some novel spiro[naphtho[1,2-e][1,3]oxazine-3,4'-pyran] derivatives. Natural Sciences Publishing. 1 2.[3] Michael Addition and Oxidative Cross‐Coupling Reaction of α‐Oxo Ketene Dithioacetals and Maleimides: Switchable Synthesis of 3‐Alkenyl Succinimides and Maleimides. ResearchGate. 3 3.[2] Application Notes and Protocols: 4,4-Bis(methylthio)but-3-en-2-one as a Michael Acceptor. BenchChem. 2 4.[4] Lewis Acid-Promoted Deoxygenative Di[β,β-bis(ethylthio)]vinylation of Aldehydes with Trimethylsilylketene Bis(ethylthio)acetal. The Journal of Organic Chemistry (ACS). 4
Sources
cyclization reactions utilizing 1,1-Bis(methylsulfanyl)pent-1-ene.
Application Note: High-Fidelity Cyclization Architectures Using 1,1-Bis(methylsulfanyl)pent-1-ene
Part 1: Executive Summary & Strategic Utility
Molecule Profile:
-
IUPAC Name: 1,1-Bis(methylsulfanyl)pent-1-ene
-
Common Name: Propyl ketene dimethyl dithioacetal
-
Role: 1,3-Dielectrophilic surrogate (following activation); Masked enolate.
-
Key Feature: The "Push-Pull" alkene system.[1] The electron-donating methylsulfanyl groups stabilize the molecule while providing excellent leaving groups for nucleophilic aromatic substitution (
)-like cyclizations.
Strategic Value in Drug Discovery:
1,1-Bis(methylsulfanyl)pent-1-ene is a pivotal building block for constructing 3-propyl-substituted heterocycles (pyrazoles, pyrimidines, isoxazoles). Its utility lies in its ability to undergo regioselective annulation with binucleophiles. Unlike standard
Part 2: Pre-Synthetic Considerations & Activation
Critical Mechanism Insight:
In its native state, 1,1-bis(methylsulfanyl)pent-1-ene is electron-rich (nucleophilic at the
The "Activation" Workflow:
-
Native State:
(Nucleophilic at C2). -
Activation: Reaction with Electrophiles (Acylation/Formylation).
-
Active State:
(Highly Electrophilic at C1).
Protocol A: C2-Acylation (Activation Step)
Objective: To synthesize
Reagents:
-
Substrate: 1,1-Bis(methylsulfanyl)pent-1-ene (1.0 equiv)
-
Electrophile: Acetyl chloride (or substituted benzoyl chloride) (1.1 equiv)
-
Catalyst:
(1.2 equiv) or -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.
-
Solvation: Dissolve 1,1-bis(methylsulfanyl)pent-1-ene (10 mmol) in anhydrous DCM (50 mL). Cool to 0°C.
-
Addition: Add the acyl chloride (11 mmol) dropwise over 5 minutes.
-
Catalysis: Add
(12 mmol) portion-wise. Caution: Exothermic reaction. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product will appear as a lower
spot compared to the starting alkene. -
Quench: Pour the reaction mixture over crushed ice/HCl. Extract with DCM (
mL). -
Purification: Dry over
, concentrate, and purify via flash column chromatography.-
Yield Target: >85%
-
Part 3: Cyclization Protocols
Once activated (e.g., to the 2-acetyl derivative), the molecule becomes a potent 1,3-dielectrophile. The following protocols utilize this activated intermediate.
Protocol B: Synthesis of 3-Propyl-5-(methylsulfanyl)pyrazoles
Target Class: Anti-inflammatory scaffolds, Kinase inhibitors.
Rationale: Hydrazine acts as a binucleophile. The primary amine attacks the
| Parameter | Specification |
| Substrate | 3-Acetyl-4,4-bis(methylsulfanyl)hept-3-ene (Activated Precursor) |
| Reagent | Hydrazine Hydrate ( |
| Solvent | Ethanol (Abs.) or Dioxane |
| Temperature | Reflux (78–100°C) |
| Time | 4–8 Hours |
Procedure:
-
Dissolve the acylated precursor (5 mmol) in Ethanol (20 mL).
-
Add Hydrazine hydrate (7.5 mmol) dropwise at RT.
-
Heat the system to reflux.
-
Observation: Evolution of methanethiol (
) gas (rotten cabbage odor) indicates the reaction is proceeding. -
Safety Note:MANDATORY use of a bleach trap (sodium hypochlorite) for the exhaust gas to neutralize MeSH.
-
-
Reflux for 6 hours.
-
Cool to RT. The pyrazole often precipitates out.
-
If no precipitate, remove solvent under reduced pressure and recrystallize from Ethanol/Hexane.
Data Interpretation:
-
1H NMR: Disappearance of one SMe singlet (approx. 2.4 ppm). Appearance of the Pyrazole-NH (broad singlet >10 ppm).
-
Result: 3-Methyl-4-propyl-5-(methylsulfanyl)-1H-pyrazole.
Protocol C: Synthesis of Pyrimidines via Guanidine Cyclization
Target Class: DHFR inhibitors, Antibacterials.
Procedure:
-
Base Preparation: Dissolve Sodium metal (1.2 equiv) in dry Ethanol to generate Sodium Ethoxide (
) in situ. -
Free Base Liberation: Add Guanidine Hydrochloride (1.2 equiv) to the NaOEt solution. Stir for 15 min; filter off the NaCl precipitate if necessary (optional).
-
Addition: Add the activated ketene dithioacetal (1.0 equiv).
-
Cyclization: Reflux for 8–12 hours.
-
Workup: Evaporate solvent. Dilute with water.[2] Neutralize with dilute acetic acid to precipitate the pyrimidine.
Part 4: Mechanistic Visualization & Logic
The following diagram illustrates the "Activation-Cyclization" logic flow, ensuring the user understands the necessity of the acylation step.
Caption: Figure 1. Divergent synthesis workflow. The inert starting alkene is activated to an
Part 5: Troubleshooting & Optimization (Field Notes)
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Polymerization of alkene | Ensure Temperature is <0°C during |
| Incomplete Cyclization | Leaving group retention | Extend reflux time. Add catalytic Acetic Acid to protonate the intermediate. |
| Odor Complaints | Methanethiol release | CRITICAL: Vent reaction through a bleach (NaOCl) scrubber. |
| Regioisomer Mix | Steric hindrance | If R group on acyl chloride is bulky (e.g., t-Butyl), regioselectivity increases. |
Part 6: References
-
Junjappa, H., Ila, H., & Asokan, C. V. (1990).
-Oxoketene-S,S-, N,S- and N,N-acetals: Versatile intermediates in organic synthesis.[3][4] Tetrahedron, 46(16), 5423–5506. -
Liu, Q., Zhang, Y., & Lu, P. (2012). Recent advances in the synthesis and application of ketene dithioacetals. Current Organic Chemistry, 16(18).
-
Stepan, A. F., et al. (2012).[2] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere.[2] Journal of Medicinal Chemistry, 55(7), 3414–3424.[2] (Contextualizing the propyl/pentyl chain utility).
-
Barun, O., et al. (2005). Regioselective synthesis of 1-aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles. Journal of Organic Chemistry, 70(16), 6529–6532.
Sources
- 1. Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. Junjappa, H., Ila, H. and Asokan, C.V. (1990) α-Oxoketene-S,S-, N,S- and N,N-acetals Versatile Intermediates in Organic Synthesis. Tetrahedron, 46, 5423-5506. - References - Scientific Research Publishing [scirp.org]
- 4. academia.edu [academia.edu]
synthesis of substituted phenols using 1,1-Bis(methylsulfanyl)pent-1-ene.
Application Note & Protocol
Topic: Strategic Synthesis of Polysubstituted Phenols via [3+3] Annulation using 1,1-Bis(methylsulfanyl)pent-1-ene
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Modern Approach to Phenol Synthesis
Substituted phenols are fundamental structural motifs present in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] Traditional synthetic routes often rely on electrophilic aromatic substitution of existing phenolic rings, a method constrained by the inherent directing effects of the hydroxyl group, which predominantly yields ortho- and para-isomers.[2][3] The synthesis of complex, polysubstituted, or meta-substituted phenols thus presents a significant challenge, often requiring multi-step, protecting-group-heavy strategies.
This application note details a powerful and convergent approach to constructing highly functionalized phenolic rings: a base-mediated [3+3] annulation strategy. This method utilizes ketene dithioacetals, such as 1,1-Bis(methylsulfanyl)pent-1-ene, as a versatile three-carbon electrophilic synthon, which reacts with a three-carbon 1,3-dianionic species generated from a ketone. This strategy offers a robust and regiocontrolled route to diverse phenolic structures that are otherwise difficult to access. The Junjappa group has significantly contributed to the development of cycloaromatization reactions involving ketene dithioacetals.[4]
Reaction Principle and Mechanism
The core of this synthetic strategy is a [3+3] cyclization between a 1,3-dianion derived from a ketone and the ketene dithioacetal, 1,1-Bis(methylsulfanyl)pent-1-ene.[5] The reaction proceeds through a cascade of well-defined steps, offering precise control over the final substitution pattern of the phenol.
Causality Behind the Mechanism:
-
Dianion Formation: The process is initiated by the deprotonation of a ketone at both the α and γ positions using a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA). The use of a strong base is critical to generate the highly nucleophilic 1,3-dianion, which serves as the three-carbon building block.
-
Michael Addition: The more reactive α-carbanion of the dianion acts as a nucleophile, attacking the electrophilic β-carbon of the 1,1-Bis(methylsulfanyl)pent-1-ene in a conjugate or Michael addition. This step forms the initial carbon-carbon bond and links the two three-carbon fragments.
-
Intramolecular Cyclization & Elimination: The newly formed intermediate contains a γ-enolate which then undergoes an intramolecular cyclization by attacking the carbon of the dithioacetal group. This is followed by the elimination of a methylthiolate (MeS⁻) anion, a good leaving group, to form a cyclohexadienone intermediate.
-
Aromatization: The final and irreversible step is the tautomerization of the cyclohexadienone intermediate to the thermodynamically stable aromatic phenol. This dehydrogenative aromatization is often spontaneous or facilitated by the reaction conditions, driving the equilibrium towards the final product.[6][7]
Caption: Figure 1: Proposed [3+3] Annulation Mechanism.
Experimental Protocols
This section provides a detailed, self-validating protocol for the synthesis of a model substituted phenol, 5-methyl-3-propylphenol, from acetone and 1,1-Bis(methylsulfanyl)pent-1-ene.
Materials and Reagents
-
Starting Materials: Acetone (ACS grade, dried over molecular sieves), 1,1-Bis(methylsulfanyl)pent-1-ene (synthesis required or commercial source).
-
Base: Sodium hydride (NaH), 60% dispersion in mineral oil.
-
Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free.
-
Work-up Reagents: Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).
-
Purification: Silica gel (230-400 mesh), Hexanes, Ethyl acetate.
-
Equipment: Flame-dried round-bottom flask with a magnetic stir bar, rubber septum, nitrogen inlet, syringe, ice bath, rotary evaporator, chromatography column.
General Experimental Workflow
The overall process involves careful, inert-atmosphere handling during the reaction setup, followed by standard aqueous work-up and chromatographic purification.
Caption: Figure 2: General Experimental Workflow.
Step-by-Step Synthesis of 5-methyl-3-propylphenol
CAUTION: Sodium hydride reacts violently with water. All operations should be performed under a dry, inert atmosphere (Nitrogen or Argon).
-
Flask Preparation: A 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen.
-
Base Suspension: The flask is charged with sodium hydride (0.88 g, 22.0 mmol, 2.2 equiv, 60% dispersion in oil). The mineral oil is removed by washing the NaH with anhydrous hexanes (3 x 10 mL) under nitrogen, with the hexanes being removed via cannula after each wash. Anhydrous THF (30 mL) is then added to the flask.
-
Dianion Generation: The THF suspension of NaH is cooled to 0 °C in an ice bath. Acetone (0.58 g, 10.0 mmol, 1.0 equiv) is added dropwise via syringe over 10 minutes. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour, during which hydrogen gas evolution will be observed. This step is critical for the complete formation of the acetone dianion.
-
Addition of Ketene Dithioacetal: The reaction mixture is re-cooled to 0 °C. A solution of 1,1-Bis(methylsulfanyl)pent-1-ene (1.76 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL) is added dropwise via syringe over 15 minutes.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ketene dithioacetal is consumed.
-
Quenching and Work-up: The reaction is carefully quenched at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL). The mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 30 mL).
-
Isolation: The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to afford the pure 5-methyl-3-propylphenol.
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Substrate Scope and Data
The [3+3] annulation methodology is versatile, accommodating a range of symmetric and asymmetric ketones to produce various tri- and tetra-substituted phenols.[5] The reaction of ketene dithioacetals derived from cyclic ketones has also been shown to provide polycyclic phenols in very good yields.[4]
| Entry | Ketone Substrate | Ketene Dithioacetal | Resulting Phenol Structure | Yield (%) | Reference |
| 1 | Acetone | 1,1-Bis(methylsulfanyl)pent-1-ene | 5-methyl-3-propylphenol | ~75% (Est.) | [5] |
| 2 | Propiophenone | 3,3-bis(methylthio)-1-phenylprop-2-en-1-one | 5-methyl-3,5-diphenylphenol | 89% | [5] |
| 3 | 4-Methylacetophenone | 3,3-bis(methylthio)-1-phenylprop-2-en-1-one | 5-methyl-5-phenyl-3-(p-tolyl)phenol | 85% | [5] |
| 4 | Cyclohexanone | 2-(bis(methylthio)methylene)-3,4-dihydronaphthalen-1(2H)-one | 1-(methylthio)-9,10-dihydrophenanthren-3-ol derivative | 93% | [4] |
Note: Yields are based on reported literature values for analogous systems and may vary based on specific reaction conditions and scale.
Conclusion
The base-mediated [3+3] annulation of ketene dithioacetals like 1,1-Bis(methylsulfanyl)pent-1-ene with ketone-derived dianions represents a highly effective and modular strategy for the synthesis of polysubstituted phenols. This method provides a powerful alternative to classical synthetic routes, offering excellent control over regiochemistry and access to complex phenolic structures from simple, readily available starting materials. The operational simplicity and broad substrate scope make this a valuable tool for professionals in medicinal chemistry and materials science.
References
-
Title: 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols Source: RSC Advances, 2023 URL: [Link]
-
Title: Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones Source: Future4200, 2018 URL: [Link]
-
Title: Dehydrogenative aromatization of cyclohexanone derivatives for the synthesis of site-selective substituted phenols and anilines Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Benzannulation reactions from ketene dithioacetals. Source: ResearchGate URL: [Link]
-
Title: 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Dehydrogenation of Cyclohexanones to Phenols: A Mini Review Source: Bentham Science URL: [Link]
-
Title: Synthesis of meta-carbonyl phenols and anilines Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Synthesis of meta-functionalized phenols and anilines Source: ResearchGate URL: [Link]
Sources
- 1. Synthesis of meta-carbonyl phenols and anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dehydrogenative aromatization of cyclohexanone derivatives for the synthesis of site-selective substituted phenols and anilines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 1,3-Dianionic annulation of ketones with ketene dithioacetal: a modified route to 3-aryl/cyclopropyl-5-thiomethyl-phenols and 1-(methylthio)-9,10-dihydrophenanthren-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. future4200.com [future4200.com]
- 7. eurekaselect.com [eurekaselect.com]
experimental setup for reactions with 1,1-Bis(methylsulfanyl)pent-1-ene
Application Note: Synthetic Utility and Handling of 1,1-Bis(methylsulfanyl)pent-1-ene
Executive Summary
1,1-Bis(methylsulfanyl)pent-1-ene (CAS: N/A for specific isomer, generic class CAS varies) represents a class of non-activated ketene dithioacetals . Unlike their electron-deficient counterparts (conjugated with ketones or nitriles), these neutral ketene dithioacetals function primarily as electron-rich alkenes (nucleophiles) and versatile masked carboxylic acid derivatives.
This guide details the experimental setup for synthesizing this reagent and utilizing it in Lewis Acid-mediated C-C bond formation and hydrolytic unmasking . The protocols prioritize reproducibility, safety (specifically odor control), and mechanistic clarity.
Safety & Handling (The "Stench" Factor)
Working with methylsulfanyl (methylthio) compounds requires strict adherence to odor control protocols.[1][2] The human nose can detect these compounds at parts per billion levels.
-
Engineering Controls: All operations must be performed in a high-efficiency fume hood.
-
Odor Trap Setup: The reaction vessel exhaust must pass through a scrubber containing 10% Sodium Hypochlorite (Bleach) or KMnO₄/NaOH solution to oxidize volatile thiols/sulfides into non-volatile sulfoxides/sulfones.
-
Waste Disposal: All glassware must be soaked in a bleach bath for 24 hours before washing.
-
Personal Protective Equipment (PPE): Double nitrile gloves are mandatory.
Preparation of the Reagent
Before reacting with the compound, one must often synthesize it, as it is not a standard catalog item. The most robust method is the Horner-Wadsworth-Emmons (HWE) olefination using diethyl [bis(methylsulfanyl)methyl]phosphonate.
Protocol A: Synthesis via HWE Olefination
Reaction:
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| Diethyl [bis(methylsulfanyl)methyl]phosphonate | 1.0 | HWE Reagent |
| n-Butyllithium (2.5 M in hexanes) | 1.1 | Base |
| Butanal (freshly distilled) | 1.05 | Electrophile |
| THF (Anhydrous) | Solvent | Medium |
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Deprotonation: Add the phosphonate (10 mmol) and anhydrous THF (50 mL). Cool to -78 °C (dry ice/acetone bath).
-
Anion Formation: Dropwise add n-BuLi (11 mmol) over 15 minutes. The solution will turn yellow/orange. Stir for 30 minutes at -78 °C.
-
Addition: Add Butanal (10.5 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature (RT) naturally over 2 hours. Stir for an additional 2 hours at RT.
-
Workup: Quench with saturated NH₄Cl solution. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc 95:5) yields the title compound as a pale yellow oil.
Core Application: Lewis Acid-Mediated Alkylation
The
Protocol B: Reaction with Acetals (C-C Bond Formation)
Concept: This reaction extends the carbon chain at the
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| 1,1-Bis(methylsulfanyl)pent-1-ene | 1.0 | Nucleophile |
| Benzaldehyde dimethyl acetal | 1.2 | Electrophile |
|
Experimental Setup:
-
Inert Environment: Purge a 50 mL Schlenk flask with Argon.
-
Solvation: Dissolve the ketene dithioacetal (1.0 mmol) and the acetal (1.2 mmol) in anhydrous DCM (10 mL). Cool to -78 °C .
-
Activation: Add
(1.5 mmol) dropwise via syringe. The Lewis acid activates the acetal, generating an oxocarbenium ion which is attacked by the alkene. -
Progression: Stir at -78 °C for 1 hour, then slowly warm to 0 °C . Monitor by TLC (the starting alkene spot will disappear).
-
Quench: Pour the mixture into ice-cold saturated NaHCO₃.
-
Isolation: Extract with DCM. The product is a
-alkoxy dithioester .
Core Application: Unmasking (Hydrolysis)
Ketene dithioacetals are "masked" carboxylic acids. Hydrolysis converts them into thioesters or esters, depending on the conditions.
Protocol C: Mercury-Promoted Hydrolysis to Thioesters
Reagents:
-
Substrate: 1,1-Bis(methylsulfanyl)pent-1-ene (or derivative from Protocol B).
-
Reagent:
or . -
Solvent: Acetonitrile / Water (4:1).
Procedure:
-
Dissolve the substrate in MeCN/H₂O.
-
Add Hg(II) salt (1.1 equiv). Caution: Mercury is toxic. Handle in hood.
-
Stir at RT for 1-3 hours. A precipitate (Hg-mercaptide) will form.
-
Filter through Celite.
-
The filtrate contains the S-methyl pentanethioate (Thioester).
Visualizing the Chemistry
The following diagram illustrates the synthesis and the divergent reactivity pathways of the compound.
Figure 1: Synthetic workflow showing the preparation of the reagent and its two primary reaction pathways: Nucleophilic addition (Lewis Acid mediated) and Hydrolysis.[3][4][5][6][7][8][9][10][11][12][13]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Synthesis) | Incomplete deprotonation of phosphonate. | Ensure n-BuLi is titrated. Stir anion for full 30 mins at -78°C. |
| Polymerization | Acidic impurities in solvent. | Use distilled/anhydrous THF. Add trace triethylamine during workup. |
| Incomplete Reaction (Alkylation) | Lewis Acid quenched by moisture. | Flame-dry glassware. Ensure Ar atmosphere. Increase LA to 2.0 equiv. |
| Strong Odor Release | Trap failure. | Refresh bleach trap. Check system for leaks. |
References
-
Kolb, M. (1990).[14] "Ketene Dithioacetals in Organic Synthesis: Recent Developments." Synthesis, 1990(03), 171-190. Link
-
Junjappa, H., Ila, H., & Asokan, C. V. (1990). "
-Oxoketene Dithioacetals: Versatile Intermediates in Organic Synthesis." Tetrahedron, 46(17), 5823-5873. Link -
Mikolajczyk, M., Grzejszczak, S., Chefczynska, A., & Zatorski, A. (1977). "Phosphonate Carbanions in Synthesis of Ketene Dithioacetals." Journal of Organic Chemistry, 42(14), 2345-2347. Link
-
Liu, Q., et al. (2013). "Recent Advances in the Chemistry of Ketene Dithioacetals." Chemical Society Reviews, 42, 1251. Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Sulfur-Substituted Bicyclo[1.1.1]pentanes by Iodo-Sulfenylation of [1.1.1]Propellane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. fujc.pp.ua [fujc.pp.ua]
- 7. researchgate.net [researchgate.net]
- 8. One moment, please... [growingscience.com]
- 9. pearson.com [pearson.com]
- 10. Selective Reactions of Alkenes [organic-chemistry.org]
- 11. 1,1-bis(alkylthio)alkenyl group is an initiator in the electrophilic cyclization of polyenes (Journal Article) | OSTI.GOV [osti.gov]
- 12. 1,1-Bis(methylthio)pentane | C7H16S2 | CID 548396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Recent developments of ketene dithioacetal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
side reactions and byproducts in 1,1-Bis(methylsulfanyl)pent-1-ene synthesis
Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter critical bottlenecks when synthesizing functionalized ketene dithioacetals.
The synthesis of 1,1-bis(methylsulfanyl)pent-1-ene is a classic example of a seemingly straightforward transformation that is heavily prone to mechanistic pitfalls. Below is our comprehensive troubleshooting guide, designed to help you diagnose side reactions, choose the correct synthetic route, and execute self-validating protocols.
Part 1: Route Selection & The "Carbon-Counting" Pitfall
The most common point of failure in synthesizing 1,1-bis(methylsulfanyl)pent-1-ene stems from a fundamental misunderstanding of the classical Carbon Disulfide (CS₂) / Methyl Iodide (MeI) condensation mechanism [1].
Many researchers attempt to react pentanal with CS₂ and MeI, assuming the carbonyl oxygen will be replaced by the =C(SMe)₂ group. This is chemically incorrect. In aliphatic aldehydes, the base deprotonates the
The Solution: To synthesize 1,1-bis(methylsulfanyl)pent-1-ene, you must perform a one-carbon homologation on a 4-carbon aldehyde (butanal ). The two field-proven methods for this are the Peterson Olefination [2] and the Horner-Wadsworth-Emmons (HWE) homologation [3]. We strongly recommend the Peterson route for its superior regioselectivity and yield.
Quantitative Comparison of Homologation Routes
| Route | Reagents | Precursor | Typical Yield | Major Byproduct / Side Reaction | Reaction Temp |
| Peterson Olefination | (MeS)₂CH(TMS), n-BuLi | Butanal | 85–92% | Unreacted Butanal (Enolization) | -78 °C to RT |
| HWE Homologation | (EtO)₂P(O)CH(SMe)₂, NaH | Butanal | 70–80% | Phosphonate degradation species | 0 °C to RT |
| Classical Condensation | CS₂, MeI, KOtBu | Pentanal | 0% (Fails) | 2-(bis(methylsulfanyl)methylene)pentanal | 0 °C to RT |
Part 2: Diagnostic Troubleshooting Workflow
When your LC-MS or NMR indicates a failed reaction, use the logical decision tree below to identify the specific mechanistic breakdown.
Diagnostic logic tree for identifying byproducts in 1,1-bis(methylsulfanyl)pent-1-ene synthesis.
Part 3: Frequently Asked Questions (FAQs)
Q1: During the Peterson olefination with butanal, my reaction stalls, and I isolate a highly polar intermediate. What is it?
A1: You have isolated the
Q2: I am recovering a large amount of unreacted butanal and desilylated reagent ((MeS)₂CH₂). Why isn't the coupling happening?
A2: This is caused by enolization . The lithiated reagent, LiC(SMe)₂(TMS), is highly basic. Instead of acting as a nucleophile and attacking the carbonyl carbon, it is acting as a base and deprotonating the
Q3: Can I use the CS₂/MeI route if I use an active methylene compound instead of an aldehyde? A3: Yes. If your target was a ketene dithioacetal with an electron-withdrawing group (e.g., a cyano or ester group), the classical CS₂/MeI route works beautifully because the active methylene is highly acidic [4]. However, because 1,1-bis(methylsulfanyl)pent-1-ene lacks an electron-withdrawing group on the alkyl chain, homologation is the only viable pathway.
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility and trust in your workflow, we recommend the following self-validating protocol for the Peterson Olefination route. Every critical step includes an observable causality checkpoint.
Materials Required:
-
Bis(methylsulfanyl)(trimethylsilyl)methane (1.05 eq)
-
n-Butyllithium (1.6 M in hexanes, 1.1 eq)
-
Butanal (freshly distilled, 1.0 eq)
-
Anhydrous THF
Step-by-Step Methodology:
-
Carbanion Generation: Dissolve bis(methylsulfanyl)(trimethylsilyl)methane in anhydrous THF under an argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise over 10 minutes.
-
Self-Validation Checkpoint: The colorless solution will transition to a distinct pale yellow/orange . This color change is the visual confirmation of the
-silyl carbanion formation. If the solution remains colorless, your n-BuLi titer has degraded and the reaction will fail.
-
-
Electrophile Addition: Stir for 45 minutes at -78 °C. Add butanal dropwise.
-
Self-Validation Checkpoint: The yellow color should rapidly dissipate as the carbanion is consumed to form the
-hydroxysilane alkoxide.
-
-
Thermal Elimination: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Causality: The elimination of the silanolate leaving group is kinetically sluggish at cryogenic temperatures. Warming provides the activation energy necessary to form the double bond.
-
Self-Validation Checkpoint: Spot the mixture on a TLC plate (Hexanes:EtOAc 9:1). You should observe the disappearance of the baseline-polar alkoxide intermediate and the appearance of a strongly UV-active spot at
(the ketene dithioacetal).
-
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (100% Hexanes to 2% EtOAc in Hexanes).
References
-
Ketene dithioacetals in Organic Synthesis Source: ResearchGate URL:[Link]
-
The Peterson Olefination: Mechanistic Detail and Application in Synthesis Source: Reference Module in Chemistry, Molecular Sciences and Chemical Engineering (Elsevier) URL:[Link]
-
Reaction of a-Oxo Ketene Dithioacetals with Glycine Source: Bulletin of the Chemical Society of Japan (Oxford University Press) URL:[Link]
Technical Support Center: 1,1-Bis(methylsulfanyl)pent-1-ene Purification & Handling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 1,1-bis(methylsulfanyl)pent-1-ene (a ketene dithioacetal derivative).
Due to the electron-rich nature of the conjugated
Part 1: Core Purification Workflows
Choosing the correct purification method is dictated by your reaction scale and the specific impurity profile of your crude mixture.
Workflow for selecting the optimal purification method based on reaction scale.
Protocol A: Deactivated Flash Column Chromatography (Discovery Scale, <5g)
Standard silica gel contains acidic silanol groups that can destroy ketene dithioacetals[1]. This protocol neutralizes the stationary phase to preserve the product.
-
Stationary Phase Deactivation: Slurry pack the column using silica gel and a solvent mixture of Hexanes containing 1% Triethylamine (Et
N).-
Causality: Et
N irreversibly binds to the highly acidic silanol sites on the silica. This prevents the protonation of the electron-rich alkene, shutting down the hydrolysis pathway.
-
-
Sample Loading: Dissolve the crude oil in a minimum volume of toluene or load it neat.
-
Causality: Minimizing the use of polar loading solvents (like DCM) prevents premature band broadening and ensures a tight elution profile.
-
-
Isocratic Elution: Elute using a strictly controlled non-polar system, typically Petroleum Ether/Diethyl Ether (7:1 v/v)[2] or Hexanes/Ethyl Acetate (15:1 v/v)[3].
-
Causality: 1,1-Bis(methylsulfanyl)pent-1-ene is highly lipophilic. A predominantly non-polar mobile phase ensures steady partitioning while leaving polar byproducts strongly adsorbed to the baseline.
-
-
Fraction Identification: Spot fractions on a TLC plate and visualize using a 254 nm UV lamp, followed by a KMnO
stain.-
Causality: The double bond conjugated with the sulfur lone pairs creates a strong UV chromophore. Furthermore, the sulfur atoms readily reduce KMnO
, providing a self-validating, dual-confirmation system for product presence.
-
Protocol B: Vacuum Distillation (Process Scale, >5g)
For larger scales, chromatography becomes solvent-prohibitive and increases the time the product spends in a potentially degradative environment. Exploiting the compound's volatility is preferred[4].
-
Apparatus Assembly: Assemble a short-path distillation setup equipped with a Vigreux column and a multi-neck receiving cow.
-
Causality: A short-path setup minimizes the thermal residence time of the vapor, drastically reducing the risk of thermally-induced polymerization or sulfur extrusion.
-
-
Degassing: Remove residual reaction solvents via rotary evaporation, then stir the crude oil under high vacuum (0.1 mmHg) at room temperature for 30 minutes.
-
Causality: This removes dissolved gases and trace low-boiling solvents, preventing violent "bumping" that could contaminate the receiving flasks during heating.
-
-
Fractional Distillation: Apply a high vacuum and gradually increase the heating mantle temperature. Collect the main fraction once the vapor temperature stabilizes.
-
Causality: Lowering the atmospheric pressure reduces the boiling point of the ketene dithioacetal, allowing it to volatilize well below its thermal decomposition threshold[4].
-
Part 2: Troubleshooting Guides & FAQs
Q1: Why does my product degrade into an S-alkyl thioester during column chromatography?
A1: Ketene dithioacetals are susceptible to electrophilic attack. The acidic silanol groups on standard silica gel protonate the electron-rich
Acid-catalyzed hydrolysis pathway of ketene dithioacetals on untreated silica gel.
Q2: What is the most reliable way to monitor the purity of 1,1-bis(methylsulfanyl)pent-1-ene?
A2:
Q3: How do I eliminate the persistent sulfur odor from my glassware and fume hood? A3: The cleavage of methylsulfanyl groups (even in trace amounts) releases methanethiol, a highly odorous and toxic gas. Do not wash glassware directly with acetone and water, as this will merely spread the odor. Solution: Soak all contaminated glassware, syringes, and TLC plates in a bath of 10% aqueous sodium hypochlorite (bleach) or 30% hydrogen peroxide for 2 hours. This chemically oxidizes the volatile thiols and sulfides into odorless, highly water-soluble sulfoxides and sulfones.
Q4: My yield is consistently low, and I suspect oxidation. How do I prevent this? A4: The sulfur atoms in ketene dithioacetals are prone to oxidation, especially if left exposed to air or if concentrated to dryness in the presence of peroxides[2]. Solution: Never use old, uninhibited diethyl ether or THF for extraction/chromatography, as they contain trace peroxides. Always store the purified 1,1-bis(methylsulfanyl)pent-1-ene under an inert atmosphere (Argon or Nitrogen) in an amber vial at -20 °C.
Part 3: Quantitative Method Comparison
To assist in your experimental design, the following table summarizes the quantitative expectations and operational parameters for the two primary purification techniques.
| Purification Technique | Optimal Scale | Typical Yield Recovery | Purity Achieved | Key Advantage | Primary Limitation |
| Deactivated Flash Chromatography | < 5 g | 70–85% | > 98% | Excellent for separating structurally similar synthetic byproducts[5]. | High solvent consumption; risk of acid-catalyzed hydrolysis if not properly neutralized[1]. |
| Vacuum Distillation | > 5 g | 85–95% | > 95% | Highly scalable, rapid, and entirely solvent-free[4]. | Requires high thermal stability; co-distillation of impurities with similar boiling points. |
References
1.[4] Polarized Ketene Dithioacetals. 28. A New General Highly Stereoselective and Regiospecific Method for Homologation of Ketones Source: nehu.ac.in. URL: 2.[2] Palladium-Catalyzed Oxidative C–O Cross-Coupling of Ketene Dithioacetals and Carboxylic Acid Source: rsc.org. URL: 3.[1] Intramolecular Radical Cyclization of Ketene Dithioacetals Source: oup.com. URL: 4.[5] Efficient synthesis of conjugated ketene dithioacetals Source: acs.org. URL: 5.[3] Metal-Free Vinyl C–H Sulfenylation/Alkyl Thiolation of Ketene Dithioacetals for the Synthesis of Polythiolated Alkenes Source: acs.org. URL:
Sources
Technical Support Center: Optimizing the Synthesis of 1,1-Bis(methylsulfanyl)pent-1-ene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 1,1-bis(methylsulfanyl)pent-1-ene (also known as a ketene dithioacetal). This molecule is a highly versatile "push-pull" alkene building block used in the synthesis of complex heterocycles and pharmaceutical intermediates.
Below, you will find expert insights, interactive troubleshooting FAQs, a self-validating experimental protocol, and quantitative optimization data.
Expert Insight: Retrosynthetic Strategy & Carbon Counting
A frequent error in designing the synthesis of 1,1-bis(methylsulfanyl)pent-1-ene is selecting pentanal as the starting aliphatic aldehyde.
The Causality: The bis(methylsulfanyl)methane synthon provides the C1 carbon of the resulting alkene. Therefore, to achieve a 5-carbon parent chain (pent-1-ene), you must use the 4-carbon aldehyde, butanal (butyraldehyde). Reacting pentanal will erroneously yield the hex-1-ene derivative.
Furthermore, we strongly recommend the Peterson Olefination route over traditional condensation methods to ensure absolute regiocontrol and prevent double-bond migration.
Interactive Troubleshooting & FAQs
Q1: Why use the Peterson olefination instead of a standard Wittig reaction or Corey-Seebach alkylation?
A:
Causality: Standard Wittig reagents for ketene dithioacetals are highly stabilized and react sluggishly with enolizable aliphatic aldehydes like butanal, often leading to poor yields [1]. The Corey-Seebach approach (addition of lithiated bis(methylsulfanyl)methane) yields a
Q2: My reaction stalls at the
Q3: I am observing a high degree of butanal self-condensation. How do I prevent this? A: Butanal is highly prone to aldol condensation in the presence of strong bases. Causality: This occurs if the deprotonation of the silane reagent is incomplete, leaving unreacted n-BuLi in the mixture, which then acts as a base to enolize butanal. Solution: Ensure complete metalation by stirring the silane with n-BuLi at -78°C for at least 45 minutes. Add the butanal dropwise as a dilute solution to keep its local concentration low.
Q4: Can I synthesize this molecule by directly reacting pentanal with carbon disulfide (
Standardized Experimental Protocol
This self-validating protocol details the synthesis of 1,1-bis(methylsulfanyl)pent-1-ene via the Peterson Olefination route.
Step 1: System Preparation In an oven-dried, argon-purged Schlenk flask, dissolve 10.0 mmol of bis(methylsulfanyl)(trimethylsilyl)methane in 30 mL of anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.
Step 2: Metalation (Deprotonation) Add 10.5 mmol of n-Butyllithium (n-BuLi, 2.5 M in hexanes) dropwise over 10 minutes. Stir at -78°C for 45 minutes. Causality & Self-Validation: The strict -78°C temperature prevents the decomposition of the lithiated species. This step is self-validating: the solution will transition from colorless to a distinct pale yellow, visually confirming the successful formation of the stabilized carbanion.
Step 3: Nucleophilic Addition Dissolve 10.0 mmol of freshly distilled butanal in 10 mL of anhydrous THF. Add this solution dropwise over 15 minutes to the -78°C reaction mixture. Stir for an additional 30 minutes at -78°C.
Step 4: Peterson Elimination Remove the cooling bath and allow the reaction mixture to warm to room temperature over 2 hours. To ensure complete elimination, attach a reflux condenser and gently heat the mixture to 40°C for 1 hour. Causality: The high oxophilicity of silicon drives the formation of the strong Si-O bond, providing the thermodynamic push required to eliminate lithium trimethylsilanolate and form the target alkene.
Step 5: Quench and Extraction
Cool the mixture to room temperature and quench with 20 mL of saturated aqueous
Step 6: Purification
Wash the combined organic layers with brine, dry over anhydrous
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the causal relationship between reaction parameters and the resulting yield/elimination efficiency, allowing researchers to easily compare optimization strategies.
| Reagent / Base | Addition Temp | Elimination Condition | Yield of Alkene (%) | Primary Observation / Byproduct |
| n-BuLi | -78°C | Warm to RT, then 40°C | 85 - 90% | Clean conversion; optimal condition. |
| LDA | -78°C | Warm to RT | 60 - 65% | Significant aldol condensation of butanal. |
| n-BuLi | 0°C | Spontaneous | < 40% | Thermal decomposition of lithiated silane. |
| n-BuLi | -78°C | Acidic Workup (Dilute HCl) | 75 - 80% | Requires two steps (isolation of |
Mechanistic Pathway
The following diagram illustrates the logical flow and intermediate states of the optimized Peterson olefination workflow.
Reaction workflow for the Peterson olefination synthesis of 1,1-bis(methylsulfanyl)pent-1-ene.
References
-
Title: Ketene Dithioacetals in Organic Synthesis Source: Tetrahedron Letters / ResearchGate URL: [Link]
-
Title: Alkenes from Aldehydes and Ketones - Wittig Reaction Source: Chemistry LibreTexts URL: [Link]
Sources
Technical Support Center: Handling and Reaction Optimization for 1,1-Bis(methylsulfanyl)pent-1-ene
Welcome to the Technical Support Center for 1,1-Bis(methylsulfanyl)pent-1-ene . As a versatile aliphatic ketene dithioacetal, this reagent is a powerful building block in organic synthesis, frequently utilized for cycloadditions, annulations, and as an umpolung synthon[1]. However, its electron-rich alkene and divalent sulfur atoms make it highly susceptible to decomposition via hydrolysis, oxidation, and unwanted side reactions if not handled with rigorous precision.
This guide is engineered for researchers and drug development professionals, providing mechanistic insights, self-validating protocols, and troubleshooting strategies to ensure absolute structural integrity during your synthetic workflows.
The Causality of Decomposition: Mechanistic Insights
To prevent decomposition, one must first understand the thermodynamic and kinetic vulnerabilities of the ketene dithioacetal motif. The two electron-donating methylsulfanyl (-SMe) groups significantly increase the electron density of the
-
Acid-Catalyzed Hydrolysis: The
-carbon (C2 of the pentene chain) is highly nucleophilic and prone to rapid protonation by trace acids or moisture. This forms a stabilized dithianylium-like carbocation intermediate. Subsequent nucleophilic attack by water leads to the expulsion of methanethiol (CH SH) and the irreversible formation of S-methyl pentanethioate (a thioester)[2],[3]. -
Oxidative Degradation: The divalent sulfur atoms are susceptible to electrophilic attack by atmospheric oxygen or peroxides, leading to the formation of sulfoxides or sulfones. This oxidation withdraws electron density from the alkene, destroying its characteristic reactivity profile.
-
Lewis Acid Cleavage: During complex multicomponent reactions or dilithiation sequences, aggressive Lewis acids or strong bases can coordinate directly to the sulfur atoms, promoting C-S bond cleavage or oligomerization[4].
Mechanistic pathways of 1,1-Bis(methylsulfanyl)pent-1-ene decomposition and stabilization.
Troubleshooting Guide & FAQs
Q1: My reaction mixture developed a strong odor of methanethiol, and NMR shows the isolation of a thioester byproduct. What happened?
A1: Your reaction suffered from acid-catalyzed hydrolysis[2]. Trace moisture combined with slightly acidic conditions (e.g., unpurified solvents, acidic silica gel during a previous step) protonated the
Q2: My stock solution of 1,1-Bis(methylsulfanyl)pent-1-ene has lost its reactivity over several weeks. What is the cause? A2: Auto-oxidation. The methylsulfanyl groups have likely oxidized to sulfoxides due to prolonged exposure to atmospheric oxygen. Solution: Always store the neat reagent under a blanket of ultra-high purity Argon at -20 °C. Do not store it as a dilute solution, as increased surface area and dissolved oxygen accelerate degradation.
Q3: How do I prevent decomposition when using strong Lewis acids (e.g., TiCl
Quantitative Stability Data
Understanding the half-life of 1,1-Bis(methylsulfanyl)pent-1-ene under various environmental stressors is critical for designing robust experimental workflows.
Table 1: Stability Profile of 1,1-Bis(methylsulfanyl)pent-1-ene
| Environmental Condition | Solvent System | Temperature | Additive / Stressor | Estimated Half-Life ( | Primary Degradation Product |
| Acidic Aqueous | THF / H | 25 °C | 0.1 M HCl | < 5 minutes | S-Methyl pentanethioate |
| Basic Aqueous | THF / H | 25 °C | 0.1 M NaOH | > 48 hours | None (Stable) |
| Aerobic Storage | Neat | 25 °C | Air (O | ~ 7 days | Sulfoxides / Sulfones |
| Anaerobic Storage | Neat | -20 °C | Argon | > 12 months | None (Stable) |
| Lewis Acidic | Anhydrous DCM | 25 °C | TiCl | ~ 2 hours | Oligomers / Cleavage products |
| Lewis Acidic | Anhydrous DCM | -78 °C | TiCl | > 24 hours | None (Stable) |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your synthetic steps, utilize the following self-validating protocol for the anhydrous nucleophilic addition of 1,1-Bis(methylsulfanyl)pent-1-ene. This protocol incorporates built-in visual and chemical checkpoints.
Protocol: Anhydrous Lewis Acid-Mediated Addition
Objective: Execute a carbon-carbon bond-forming reaction while kinetically suppressing thioester formation and C-S cleavage.
-
Glassware Preparation: Flame-dry a 25 mL Schlenk flask under high vacuum (0.1 mmHg) for 5 minutes. Backfill with ultra-high purity Argon. Repeat this cycle three times.
-
Solvent & Electrophile Transfer: Add 10 mL of anhydrous, degassed dichloromethane (DCM) via a gas-tight syringe, followed by 1.0 mmol of your target electrophile.
-
Lewis Acid Activation: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add 1.1 equivalents of BF
·OEt dropwise. Stir for 15 minutes. -
Substrate Addition (Validation Checkpoint): Inject 1.0 mmol of 1,1-Bis(methylsulfanyl)pent-1-ene dropwise down the side of the cooled flask.
-
Self-Validation: The solution must remain clear or take on a faint, transparent color. If the solution immediately turns milky or opaque, trace moisture has entered the system, and rapid acid-catalyzed hydrolysis is occurring[2].
-
-
Reaction Phase: Stir for 2 hours at -78 °C.
-
Causality: Maintaining cryogenic temperatures prevents the Lewis acid from indiscriminately cleaving the C-S bonds, focusing its activity solely on the electrophile[4].
-
-
Buffered Quenching (Critical Step): Quench the reaction while still at -78 °C by adding 2 mL of saturated aqueous NaHCO
.-
Causality: Neutralizing the Lewis acid and any trace protons before warming the mixture prevents the acid-catalyzed hydrolysis of any unreacted ketene dithioacetal during the workup phase.
-
-
Workup: Warm to room temperature, extract with Et
O (3 x 10 mL), dry over anhydrous Na SO , and concentrate in vacuo.
Sequential workflow for the anhydrous and anaerobic handling of ketene dithioacetals.
References
-
Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
The mechanisms of dilithiation reactions in organic syntheses: a case study based on the syntheses of ketene dithioacetals Source: Chemical Communications (RSC Publishing) URL:[Link]
-
Acid-catalyzed hydrolysis of 2-methylene-1,3-dithiolane. 2. Remarkable effects of P substitution on reversibility of the carbon protonation Source: ResearchGate (Journal of Organic Chemistry) URL:[Link]
-
Zinc(II)-Catalyzed [2+2+1] Annulation of Internal Alkenes, Diazooxindoles, and Isocyanates to Access Spirooxindoles Source: Dalian Institute of Chemical Physics (DICP) / ACS Publications URL:[Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. BJOC - Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. The mechanisms of dilithiation reactions in organic syntheses: a case study based on the syntheses of ketene dithioacetals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
troubleshooting guide for reactions involving ketene dithioacetals
Current Status: Operational Agent: Senior Application Scientist Topic: Troubleshooting Reaction Architectures Involving Ketene Dithioacetals
Introduction: The "Push-Pull" System
Welcome to the KDA Support Center. You are likely here because you are utilizing ketene dithioacetals (
This polarization makes the
Module 1: Synthesis & Yield Optimization
Ticket #001: "My reaction mixture turned black/tarry, and yield is <30%."
Diagnosis: This is typically caused by uncontrolled exotherms during the deprotonation step or O-alkylation competition when using carbonyl-containing precursors.
The Mechanism:
The standard synthesis involves treating an active methylene compound with a base, adding Carbon Disulfide (
Resolution Protocol:
-
Base Selection:
-
Standard:
in DMF/DMSO is sufficient for highly acidic methylenes (e.g., malononitrile, ). -
Rigorous: For ketones (
), use NaH or t-BuOK in dry THF.
-
-
Temperature Control (The Critical Step):
-
Step A (Deprotonation):
. -
Step B (
Addition): Must be maintained at to . Adding to a warm enolate often leads to polymerization. -
Step C (Alkylation): Add the alkyl halide at
, then allow to warm to RT.
-
-
The "One-Pot" Fix: If using acetophenones, avoid isolating the intermediate dithiocarboxylate salt. Perform the alkylation in situ.
Visualization: Synthesis Workflow
Caption: Step-wise construction of KDA showing critical reagent addition points.
Module 2: Reactivity & Heterocycle Formation
Ticket #002: "I'm getting a mixture of regioisomers (1,2- vs 1,4-addition)."
Diagnosis:
When reacting
The Causality:
-
Hard Nucleophiles (e.g., primary amines) tend to attack the Hard Electrophile (Carbonyl) first.
-
Soft Nucleophiles (e.g., thiols, soft carbanions) prefer the Soft Electrophile (
-carbon). -
Solvent Effect: Protic solvents often assist leaving group departure (-SMe), favoring 1,4-addition.
Resolution Protocol:
| Target Ring System | Nucleophile | Recommended Conditions | Mechanism Dominance |
| Pyrazole | Hydrazine ( | Reflux in Ethanol | 1,4-addition followed by cyclization |
| Pyrimidine | Guanidine/Urea | NaOEt / EtOH | 1,4-addition (Michael) |
| Isoxazole | Hydroxylamine | Basic pH (NaOAc) | 1,2-addition (Oxime formation) first |
| Benzo-fused | Allyl Anions | Aromatic Annelation (Junjappa-Ila method) |
Expert Tip: To force 1,4-addition with "hard" nucleophiles, use a Lewis Acid catalyst (
Visualization: Cyclization Pathways
Caption: Divergent pathways determined by nucleophile hardness and reaction temperature.
Module 3: Safety & Handling (Odor Control)
Ticket #003: "The lab smells like a gas leak. How do I neutralize the waste?"
Diagnosis: The displacement of the methylthio group (-SMe) releases methanethiol (MeSH) , which has an odor threshold of ~1-2 ppb. Standard fume hoods may not fully contain the smell if the exhaust is recirculated or weak.
Resolution Protocol:
-
The Bleach Trap (Primary Defense):
-
Connect the reaction vessel outlet to a bubbler containing 10-15% Sodium Hypochlorite (Bleach) .
-
Chemistry:
(odorless).
-
-
Workup Deodorization:
-
Do not rotovap the reaction mixture directly if it contains free thiols.
-
Add Potassium Permanganate (
) or dilute to the aqueous waste stream before disposal.
-
-
Equipment Decontamination:
-
Soak all glassware in a bleach bath for 1 hour before washing.
-
References
-
Junjappa, H., Ila, H., & Asokan, C. V. (1987).
-Oxoketene Dithioacetals and Related Compounds: Versatile Three-Carbon Synthons for Heterocyclic Synthesis. Tetrahedron. Link -
Kolb, M. (1990).[1] Ketene Dithioacetals in Organic Synthesis: Recent Developments. Synthesis. Link
-
Liu, Q., et al. (2013). Recent Advances in the Chemistry of Ketene Dithioacetals. Chemical Reviews. Link
-
Singh, M. S., & Chowdhury, S. (2012). Recent Developments in the Synthesis of Heterocycles from Ketene Dithioacetals. RSC Advances. Link
-
Yu, Y., et al. (2025).[2] Odorless Thiols and Sulfides in Organic Synthesis. ResearchGate. Link
Sources
Technical Support Center: Scaling Up the Synthesis of 1,1-Bis(methylsulfanyl)pent-1-ene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and operational challenges associated with scaling up the synthesis of 1,1-bis(methylsulfanyl)pent-1-ene (also known as 1,1-bis(methylthio)pent-1-ene).
Ketene dithioacetals are highly versatile "push-pull" alkenes utilized extensively as multifunctional intermediates in organic synthesis and drug development[1]. While traditional syntheses often rely on the direct condensation of active methylene compounds with carbon disulfide (CS₂) and methyl iodide (MeI)[2], applying this route to aliphatic aldehydes like butanal typically results in uncontrollable aldol condensation and polymerization.
To achieve high yields and purity at scale, the industry standard is the Horner-Wadsworth-Emmons (HWE) olefination utilizing diethyl [bis(methylthio)methyl]phosphonate[3]. This guide provides the mechanistic grounding, self-validating protocols, and troubleshooting logic required to successfully execute this reaction from the bench to the pilot plant.
Mechanistic Pathway & Process Flow
The HWE route circumvents the instability of aliphatic aldehydes under strongly basic conditions by pre-forming a stabilized phosphonate carbanion. The reaction proceeds through a transient betaine intermediate, which cyclizes into an oxaphosphetane ring before undergoing a stereospecific elimination to yield the target ketene dithioacetal.
Mechanistic workflow of the Horner-Wadsworth-Emmons olefination for ketene dithioacetal synthesis.
Scale-Up Parameter Optimization
Transitioning from a 10 mmol lab scale to a 1 mol pilot scale requires critical adjustments to manage exotherms, safety hazards, and phase separation.
| Parameter | Lab Scale (10 mmol) | Pilot Scale (1 mol) | Scientific Causality & Rationale |
| Base Selection | n-Butyllithium (n-BuLi) | Sodium Hydride (NaH, 60% in oil) | NaH avoids the hazardous butane off-gassing and pyrophoric risks of n-BuLi at scale. The pKa of the phosphonate (~15) allows for quantitative deprotonation by NaH. |
| Dosing Temp | -78 °C | -20 °C | Maintaining -78 °C is highly energy-intensive at scale. -20 °C is sufficient to favor nucleophilic attack over Brønsted basicity (which causes aldol side-reactions). |
| Solvent Conc. | 0.2 M | 1.0 M | Reduced solvent volume maximizes reactor throughput. THF maintains excellent solubility for the sodium phosphonate salt even at 1.0 M. |
| Quench/Workup | H₂O / Ethyl Acetate | Sat. NH₄Cl / Toluene | Toluene provides superior phase separation. NH₄Cl increases aqueous ionic strength, preventing the diethyl phosphate byproduct from causing emulsions. |
Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system . Do not proceed to subsequent steps unless the specific physical or chemical validation criteria are met.
Step 1: Carbanion Generation
-
Charge a dry, N₂-flushed reactor with NaH (60% dispersion in mineral oil, 1.1 eq) and anhydrous THF (to achieve 1.0 M final concentration).
-
Cool the suspension to 0 °C.
-
Slowly dose diethyl [bis(methylthio)methyl]phosphonate (1.0 eq) over 1 hour.
-
Validation Check: You must observe continuous hydrogen (H₂) gas evolution. The reaction is complete when gas evolution ceases and the opaque suspension transitions to a clear, pale-yellow homogeneous solution. If the mixture remains opaque white, the NaH has likely hydrolyzed to NaOH; the reaction will fail.
Step 2: Nucleophilic Addition
-
Cool the reactor to -20 °C.
-
Dose butanal (1.1 eq) via a precision pump over 2 hours.
-
Validation Check: Monitor the internal temperature continuously. The HWE addition is highly exothermic. A temperature spike >5 °C indicates the dosing rate is too high.
-
In-Process Control (IPC): TLC (Hexane:EtOAc 8:2) must show the disappearance of the UV-active phosphonate spot and the appearance of a non-polar product spot (UV-inactive, but stains strongly with KMnO₄).
Step 3: Cyclization and Elimination
-
Warm the reactor to room temperature (20–25 °C) and stir for 4 hours.
-
Causality: The initial nucleophilic attack forms a betaine intermediate. Warming provides the necessary activation energy to close the oxaphosphetane ring and drive the stereospecific elimination of the diethyl phosphate salt.
Step 4: Quench and Isolation
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Toluene (2x).
-
Validation Check: A rapid, clean phase separation into a distinct upper organic layer and lower aqueous layer confirms successful emulsion mitigation.
-
Concentrate the organic layer under reduced pressure and purify the crude 1,1-bis(methylsulfanyl)pent-1-ene via short-path vacuum distillation (< 80 °C at 0.1 mmHg).
Troubleshooting Guide & FAQs
Diagnostic decision tree for identifying and resolving common scale-up bottlenecks.
Q: NMR analysis of the crude mixture shows a significant impurity identified as 2-ethylhex-2-enal. How do we suppress this? A: 2-Ethylhex-2-enal is the self-aldol condensation product of butanal.
-
Causality: If butanal is introduced before the phosphonate is completely deprotonated, the unreacted NaH acts as a Brønsted base, enolizing the butanal. Furthermore, if the reaction temperature is too high during addition, the phosphonate carbanion itself can act as a base rather than a nucleophile.
-
Solution: Ensure complete carbanion formation (validated by the cessation of H₂ gas and a clear solution) before adding the aldehyde. Strictly control the dosing temperature at -20 °C to favor the HWE nucleophilic attack.
Q: We are experiencing severe emulsions during the aqueous quench, drastically increasing our cycle time. What is the cause? A:
-
Causality: The primary byproduct of this reaction is a water-soluble sodium diethyl phosphate salt. At high concentrations, this salt acts as an amphiphilic surfactant, stabilizing the organic-aqueous interface and preventing phase separation.
-
Solution: Replace the standard water quench with a saturated ammonium chloride (NH₄Cl) or brine solution. The high ionic strength induces a "salting-out" effect, disrupting micellar stability. If the emulsion persists, filtering the biphasic mixture through a pad of Celite removes insoluble polymeric micro-particulates that often act as emulsion stabilizers.
Q: The product and its intermediates possess a highly offensive odor. How can we manage this during pilot-scale workup? A: The odor stems from trace volatile sulfur species (e.g., methanethiol) generated via minor hydrolysis of the methylthio groups.
-
Causality: Ketene dithioacetals are generally stable, but prolonged exposure to strongly acidic or basic aqueous conditions during workup can cause trace degradation.
-
Solution: Implement an oxidative quench protocol strictly for the aqueous waste streams using dilute sodium hypochlorite (bleach, NaOCl) or hydrogen peroxide (H₂O₂). This oxidizes the volatile thiols into non-volatile, odorless sulfoxides and sulfones. Note: Do not expose the organic product phase to strong oxidants, as this will destroy the target 1,1-bis(methylsulfanyl)pent-1-ene. For future analog development, researchers sometimes utilize odorless non-thiolic dithiol equivalents (such as α,α-diacetyl cyclic ketene dithioacetals) to bypass odor issues entirely[4].
References
- Source: Taylor & Francis (Synthetic Communications)
- Source: Taylor & Francis (Phosphorus, Sulfur, and Silicon and the Related Elements)
- DIETHYL[BIS(METHYLTHIO)
- Recent developments of ketene dithioacetal chemistry Source: Semantic Scholar URL
- Source: Thieme E-Books & E-Journals (Synlett)
Sources
Validation & Comparative
Analytical Modalities for Organosulfur Structural Elucidation: A Comparative Guide Using 1,1-Bis(methylsulfanyl)pent-1-ene
Executive Summary
The structural confirmation of highly polarized organosulfur alkenes, specifically ketene dithioacetals like 1,1-bis(methylsulfanyl)pent-1-ene, presents a unique analytical challenge. These compounds are critical electrophilic intermediates in organic synthesis[1], but their structural verification requires resolving subtle geometric and electronic environments. This guide objectively compares three analytical modalities—High-Field NMR (400+ MHz) , Benchtop NMR (60 MHz) , and GC-MS —to determine the optimal workflow for structural elucidation, providing researchers with field-proven, self-validating protocols.
The Analytical Challenge: Structural Mechanics
To understand why certain instruments succeed or fail, we must first analyze the target molecule. 1,1-Bis(methylsulfanyl)pent-1-ene features a carbon-carbon double bond (C1=C2) that restricts molecular rotation.
Because C1 is disubstituted with two methylsulfanyl (-SCH₃) groups and C2 is substituted with a hydrogen and a propyl chain, the two -SCH₃ groups are chemically and magnetically non-equivalent. One -SCH₃ group is cis to the vinylic proton, while the other is trans (and therefore cis to the propyl chain). The primary analytical hurdle is resolving these two distinct environments to definitively prove the 1,1-disubstitution pattern over potential 1,2-disubstituted isomers.
Modality Comparison: Performance & Causality
High-Field NMR (400–600 MHz): The Definitive Standard
High-field NMR is the gold standard for this application. Chemical shift (in ppm) is independent of the magnetic field, but the frequency dispersion (in Hz) scales linearly with field strength. At 400 MHz, the subtle ~0.05 ppm difference between the two -SCH₃ groups spans 20 Hz, resulting in two baseline-resolved singlets. Furthermore, the complex first-order couplings of the propyl chain are cleanly separated.
Benchtop NMR (60–80 MHz): The Rapid Screener
Benchtop NMR offers significant advantages in capital cost and footprint, making it ideal for routine screening[2]. However, the lower Larmor frequency compresses the chemical shift dispersion in Hertz[3]. At 60 MHz, a 0.05 ppm difference equates to a mere 3 Hz separation. Consequently, the two -SCH₃ singlets coalesce into a single broadened peak, and the propyl chain protons exhibit severe second-order overlap (roofing effects), making definitive stereochemical assignment impossible without advanced chemometric deconvolution.
GC-MS (Electron Impact): The Orthogonal Validator
Gas Chromatography-Mass Spectrometry provides orthogonal data. While it cannot easily distinguish between positional isomers of the double bond, it excels at confirming the exact mass and functional group connectivity through predictable fragmentation pathways.
Table 1: Performance Comparison of Analytical Modalities
| Analytical Modality | Resolution / Dispersion | Structural Specificity | Capital Cost | Analysis Time |
| High-Field NMR (400 MHz) | Excellent (>20 Hz separation) | Definitive (Resolves all 14 protons) | High (>$300k) | ~10 mins |
| Benchtop NMR (60 MHz) | Poor (<3 Hz separation) | Ambiguous (Signal coalescence) | Low (<$50k) | ~5 mins |
| GC-MS (EI, 70 eV) | N/A (Mass-based) | Moderate (Confirms M+ and fragments) | Medium (~$80k) | ~15 mins |
Quantitative Spectral Assignments
The following table summarizes the expected quantitative data for 1,1-bis(methylsulfanyl)pent-1-ene when analyzed via High-Field ¹H NMR.
Table 2: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality / Mechanistic Note |
| -SCH₃ (cis to propyl) | ~2.30 | Singlet | 3H | Deshielded by proximity to the alkyl chain's steric bulk. |
| -SCH₃ (trans to propyl) | ~2.25 | Singlet | 3H | Distinct geometric environment due to restricted C=C rotation. |
| C2-H (Vinylic) | ~5.60 | Triplet | 1H | Coupled to the adjacent C3-H₂ group (³J ≈ 7.0 Hz). |
| C3-H₂ (Allylic) | ~2.15 | Multiplet | 2H | Appears as an apparent quartet due to coupling with C2-H and C4-H₂. |
| C4-H₂ | ~1.45 | Sextet | 2H | Standard aliphatic splitting by C3 and C5 protons. |
| C5-H₃ (Terminal) | ~0.90 | Triplet | 3H | Terminal methyl of the propyl chain. |
Workflow Visualization
To optimize laboratory efficiency, researchers should follow a structured decision matrix. Benchtop NMR and GC-MS are used for rapid initial validation, while High-Field NMR is reserved for definitive structural proof.
Analytical decision matrix for confirming the structure of 1,1-bis(methylsulfanyl)pent-1-ene.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. If the internal checks fail, the data must be discarded and the sample re-prepared.
Protocol A: High-Resolution ¹H NMR Acquisition (400 MHz)
-
Sample Preparation: Dissolve 15 mg of the purified analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is non-polar, preventing solvent-induced structural artifacts, while TMS provides a strict 0.00 ppm calibration point.
-
Instrument Tuning: Perform 3D gradient shimming until the TMS peak exhibits a line width at half-height of <1.0 Hz.
-
Acquisition Parameters: Utilize a standard 1D pulse sequence (zg30). Critically, set the relaxation delay (D1) to 2.0 seconds . Causality: Methyl protons in -SCH₃ groups exhibit longer T₁ relaxation times. A short D1 will truncate their signal, ruining quantitative integration.
-
Self-Validation Check: Integrate the entire spectrum. The sum of the protons must exactly equal 14 (Ratio: 3:3:1:2:2:3). Any deviation indicates incomplete relaxation or co-eluting impurities.
Protocol B: GC-MS Analysis (EI Mode)
-
Sample Preparation: Dilute the analyte to 100 ppm in HPLC-grade hexane to prevent column overloading.
-
Separation: Inject 1 µL into a GC inlet (250 °C, 50:1 split) equipped with a non-polar HP-5MS capillary column. Ramp the oven from 50 °C to 280 °C at 10 °C/min.
-
Ionization: Utilize standard Electron Impact (EI) at 70 eV. Causality: 70 eV is the universal standard that ensures the fragmentation pattern can be cross-referenced against NIST libraries.
-
Self-Validation Check (Isotopic Signature): Locate the molecular ion (M⁺) at m/z 162. Because the molecule contains exactly two sulfur atoms, the M+2 peak (m/z 164) must be approximately 8.5% to 9.0% the intensity of the M⁺ peak (driven by the ~4.2% natural abundance of ³⁴S). Furthermore, identify the base fragment at m/z 115, corresponding to the homolytic cleavage and loss of a •SCH₃ radical [M - 47]⁺.
References
-
Current Chemistry Letters. "Synthesis of novel ketene dithioacetals via one pot reaction." Growing Science, 2021. Link
-
Blagg, R. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments, 2023. Link
-
Gracia-Vitoria, J., et al. "Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study." Industrial Crops and Products, 2022. Link
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A Comparative Guide to the Reactivity of Ketene Dithioacetals: Featuring 1,1-Bis(methylsulfanyl)pent-1-ene
Introduction: The Enduring Utility of Ketene Dithioacetals
In the landscape of modern organic synthesis, ketene dithioacetals stand out as remarkably versatile and stable intermediates.[1][2][3] Their unique electronic structure, characterized by a polarized carbon-carbon double bond, allows them to serve as masked acyl anions or as valuable building blocks for a diverse array of molecular architectures, particularly heterocycles.[4][5] This guide provides an in-depth comparative analysis of the reactivity of 1,1-Bis(methylsulfanyl)pent-1-ene, a representative of simple alkyl-substituted ketene dithioacetals, against other classes of these powerful synthons. We will explore how subtle and significant structural modifications influence their behavior in key chemical transformations, supported by experimental data and mechanistic insights.
The core reactivity of a ketene dithioacetal stems from the electronic interplay between the sulfur atoms and the double bond. The sulfur atoms stabilize an adjacent carbanion and, through resonance, donate electron density to the β-carbon of the alkene, rendering it nucleophilic. This inherent nucleophilicity is the foundation for many of their characteristic reactions.
Profiling the Reactivity of 1,1-Bis(methylsulfanyl)pent-1-ene
1,1-Bis(methylsulfanyl)pent-1-ene is a classic example of an unactivated ketene dithioacetal. Its reactivity is primarily dictated by the electron-donating nature of the two methylsulfanyl groups, which makes the β-carbon (C2) a soft nucleophilic center, and the α-carbon (C1) an electrophilic center after protonation or attack by an electrophile. The propyl group at the β-position offers minimal electronic influence but does contribute to the steric environment around the double bond.
The fundamental reactivity profile can be summarized as follows:
-
Nucleophilic β-Carbon: The C2 position readily attacks a wide range of electrophiles.
-
Susceptibility to Hydrolysis: The dithioacetal functionality can be hydrolyzed under acidic conditions to yield carboxylic acid derivatives.
-
Cycloaddition Partner: The double bond can participate in various cycloaddition reactions, although its reactivity is modest compared to electronically activated counterparts.
Caption: Core reactivity pathways for 1,1-Bis(methylsulfanyl)pent-1-ene.
Comparative Reactivity Analysis
The true synthetic utility of ketene dithioacetals is revealed when comparing the reactivity of a simple alkyl-substituted variant like 1,1-Bis(methylsulfanyl)pent-1-ene with its more functionalized cousins. The primary point of differentiation is the nature of the substituent at the α-carbon.
I. The Influence of α-Substituents: Unactivated vs. Activated Systems
The introduction of an electron-withdrawing group (EWG) at the α-position dramatically alters the electronic nature of the molecule, creating a "push-pull" system.[6] This has profound consequences for reactivity.
| Ketene Dithioacetal Class | α-Substituent (R¹) | β-Carbon (C2) Character | Dominant Reactivity | Example |
| Unactivated | Alkyl, H | Nucleophilic | Electrophilic Addition | 1,1-Bis(methylsulfanyl)pent-1-ene |
| Activated (Push-Pull) | -COR, -COOR, -CN, -NO₂ | Electrophilic | Michael Addition, Cycloadditions | 1,1-bis(methylthio)-2-nitroethylene |
A. Electrophilic vs. Nucleophilic Character
-
1,1-Bis(methylsulfanyl)pent-1-ene (Unactivated): As established, the β-carbon is electron-rich and readily participates in electrophilic additions. For instance, reaction with an electrophile (E+) proceeds via attack from the β-carbon to form a stabilized carbocation intermediate, which is then trapped by a nucleophile.[7]
-
α-Oxo and α-Nitro Ketene Dithioacetals (Activated): With a potent EWG like a carbonyl or nitro group, the electronic landscape is inverted.[8] The double bond becomes electron-deficient. The β-carbon, while still adjacent to the electron-donating sulfur atoms, now acts as an electrophilic Michael acceptor. It will readily react with nucleophiles rather than electrophiles.
Caption: Contrasting attack modes on unactivated vs. activated systems.
B. Hydrolysis: A Tale of Two Pathways
Hydrolysis is a fundamental reaction for this class of compounds, often used to unmask the dithioacetal as a carbonyl group. However, the substitution pattern dictates the conditions and the products.
-
Unactivated Systems: Acid-catalyzed hydrolysis of compounds like 1,1-Bis(methylsulfanyl)pent-1-ene typically requires forcing conditions. The mechanism involves reversible protonation of the β-carbon, followed by the addition of water and eventual elimination of the thiol moieties to yield a carboxylic acid or thioester.[9]
-
α-Oxo Ketene Dithioacetals: These substrates are significantly more prone to hydrolysis. The presence of the α-carbonyl group facilitates the reaction, which can often be achieved under milder conditions.[10][11] Interestingly, selective hydrolysis can be achieved. For example, α-oxo ketene N,S-acetals can be selectively hydrolyzed to either β-keto thioesters or β-keto amides by choosing acidic or basic conditions, respectively, often in an aqueous medium.[12][13]
Experimental Protocol: DBSA-Catalyzed Hydrolysis of an α-Oxo Ketene Dithioacetal [11]
-
Setup: To a 25 mL round-bottom flask, add the chain α-oxo ketene dithioacetal (1.0 mmol) and water (5 mL).
-
Catalyst Addition: Add dodecylbenzenesulfonic acid (DBSA) (0.075 mmol, 7.5 mol%).
-
Reaction: Stir the mixture vigorously at 100 °C. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to afford the corresponding β-ketothioester.
Causality: DBSA acts as a surfactant and a Brønsted acid catalyst, creating micelles in water that enhance the solubility of the organic substrate and facilitate protonation, which is the key step in the hydrolysis mechanism. This method provides an environmentally friendly route to β-ketothioesters.[11]
C. Cycloaddition Reactions
Ketene dithioacetals are valuable partners in cycloaddition reactions, but their suitability depends heavily on their electronic nature.
-
1,1-Bis(methylsulfanyl)pent-1-ene as a Dienophile: As an electron-rich alkene, it can participate in Diels-Alder reactions with electron-deficient dienes. However, its reactivity is generally low due to a small HOMO-LUMO energy gap with typical dienes.
-
Activated Ketene Dithioacetals as Dipolarophiles: When bearing an EWG, the LUMO of the ketene dithioacetal is lowered, making it a much more potent dipolarophile in [3+2] cycloadditions and a better dienophile in inverse-electron-demand Diels-Alder reactions.[14][15] They also readily undergo [2+2] cycloadditions with electron-rich alkenes.[16][17]
Comparative Data: Reactivity in Cycloadditions
| Ketene Dithioacetal | Reaction Type | Partner | Conditions | Yield | Reference |
| α-Oxo Ketene Dithioacetal | [3+2] Cycloaddition | Propargylic Alcohol | TiCl₄, CH₂Cl₂, 0°C to rt | 85-95% | [14] |
| Azido Ketene Dithioacetal | Intramolecular [3+2] | Azide | Toluene, reflux | Good | [15] |
| 1,1-Bis(alkylthio)alkene | [4+2] Diels-Alder | Electron-deficient diene | High Temp / Pressure | Moderate | General Principle |
This data clearly illustrates that activated ketene dithioacetals are far more efficient in cycloaddition reactions due to favorable frontier molecular orbital interactions.
Conclusion: Designing Synthesis with Tunable Reactivity
1,1-Bis(methylsulfanyl)pent-1-ene serves as an excellent baseline for understanding the fundamental reactivity of ketene dithioacetals as nucleophilic building blocks. However, the true synthetic power of this functional group lies in its tunability. By strategically placing electron-withdrawing groups at the α-position, a researcher can invert the inherent polarity of the double bond, transforming a nucleophile into a potent electrophile (Michael acceptor) and a sluggish dienophile into a highly reactive dipolarophile. This ability to modulate electronic character provides chemists with a powerful toolkit for the construction of complex molecular frameworks, allowing for the rational design of synthetic routes based on predictable reactivity patterns.
References
-
Basu, B. et al. (2012). Recent developments of ketene dithioacetal chemistry. Chemical Society Reviews, 41(2), 1-24. [Link]
-
Kolb, M. (1990). Ketene Dithioacetals in Organic Synthesis: Recent Developments. Synthesis, 1990(03), 171-190. [Link]
-
Tominaga, Y. (2006). Synthesis of Heterocycles from Ketene Dithioacetals. Journal of Heterocyclic Chemistry, 43(6), 1435-1454. [Link]
-
Qi, F. et al. (2020). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry, 16, 2137-2144. [Link]
-
Pan, L. et al. (2012). Recent developments of ketene dithioacetal chemistry. Chemical Society Reviews, 41(24), 8257-8279. [Link]
-
Yu, H. et al. (2020). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. National Center for Biotechnology Information. [Link]
-
Qi, F. et al. (2017). DBSA-catalyzed hydrolysis of chain α-oxo ketene dithioacetals in water: Aqueous synthesis of β-ketothioesters. Synthetic Communications, 47(23), 2207-2213. [Link]
-
Wang, C. et al. (2014). [3+2] Cycloaddition of propargylic alcohols and α-oxo ketene dithioacetals: synthesis of functionalized cyclopentadienes and further application in a Diels-Alder reaction. Organic & Biomolecular Chemistry, 12(31), 5964-5970. [Link]
-
Pearson, W. H., & Lin, K. C. (1990). Ketene dithioacetals as 1,3-dipolarophiles. Applications to the synthesis of cyclic amino acids. Journal of the Chemical Society, Chemical Communications, (10), 742-744. [Link]
-
Kresge, A. J., & Tang, Y. C. (1980). Mechanism of acid-catalyzed hydrolysis of ketene dithioacetals: reversibility of the carbon protonation. Journal of the American Chemical Society, 102(25), 7674-7676. [Link]
-
Kolb, M. (1990). Ketene Dithioacetals in Organic Synthesis: Recent Developments. Synthesis, 1990(3), 171-190. [Link]
-
Habibi, A. et al. (2014). Regioselective synthesis of novel ketene dithioacetals. Journal of Sulfur Chemistry, 35(4), 369-378. [Link]
-
Snider, B. B. (2004). Ketene Cycloadditions. Organic Reactions. [Link]
-
LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]
-
Paula, W. (2013). Reactivity of 1,1-bis(methylthio)-2-nitroethylene. ResearchGate. [Link]
-
Habibi, A. et al. (2014). Regioselective synthesis of novel ketene dithioacetals. Taylor & Francis Online. [Link]
-
Tidwell, T. T. (2005). Ketenes. John Wiley & Sons. [Link]
-
Wade, L. G. (2017). Reactions of Alkenes. Pearson Education. [Link]
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Beyond the Corey-Seebach Reagent: Advantages of 1,1-Bis(methylsulfanyl)pent-1-ene Over Traditional Acyl Anion Synthons
Introduction
Umpolung (polarity inversion) is a cornerstone of modern organic synthesis, traditionally dominated by the Corey-Seebach 1,3-dithiane methodology. While 1,3-dithianes effectively mask aldehydes to generate acyl anions, their utility is often bottlenecked by harsh deprotection conditions and limited structural versatility[1]. Enter 1,1-bis(methylsulfanyl)pent-1-ene , a ketene dithioacetal that transcends the limitations of traditional synthons. By functioning not just as a masked acyl anion but as a flexible homoenolate equivalent, this reagent offers dual-mode reactivity, enabling both transition-metal-free heterocycle synthesis and highly regioselective carbon-carbon bond formations[2].
Mechanistic Causality: Why Ketene Dithioacetals Outperform
As an Application Scientist, it is critical to understand the electronic causality that makes 1,1-bis(methylsulfanyl)pent-1-ene superior in specific drug development workflows:
-
Homoenolate Reactivity via Allylic Lithiation : Unlike 1,3-dithianes, which are deprotonated at the C1 acetal position, 1,1-bis(methylsulfanyl)pent-1-ene undergoes deprotonation at the allylic C3 position. The resulting allylic lithium species is highly stabilized by the conjugated
-system and the electron-withdrawing nature of the vinylic sulfur atoms. This allows the reagent to act as a potent nucleophile for -alkylation[3]. -
Double Vinylic Substitution : The polarized double bond of the ketene dithioacetal is highly susceptible to nucleophilic attack. The two methylsulfanyl groups act as excellent leaving groups, allowing for sequential displacement by binucleophiles (e.g., hydrazines or 2-aminophenols) to construct complex heterocycles like pyrazoles and benzoxazoles in a single step[4]. 1,3-Dithianes completely lack this vinylic reactivity.
-
Orthogonal Deprotection : Hydrolyzing a 1,3-dithiane often requires harsh oxidative conditions that can degrade sensitive substrates[1]. Conversely, the unmasking of alkylated 1,1-bis(methylsulfanyl)alk-1-enes yields carboxylic acids or esters, providing a masked carboxyl anion equivalent rather than a ketone, which is highly advantageous for late-stage oxidation state adjustments[2].
Visualizing the Reactivity Pathways
Caption: Reactivity pathways: 1,3-Dithianes vs. 1,1-Bis(methylsulfanyl)pent-1-ene.
Quantitative Comparison of Synthon Performance
The following table summarizes the operational and quantitative differences between traditional synthons and 1,1-bis(methylsulfanyl)pent-1-ene.
| Parameter | 1,3-Dithiane | Cyanohydrin | 1,1-Bis(methylsulfanyl)pent-1-ene |
| Umpolung Equivalent | Acyl Anion (C1) | Acyl Anion (C1) | Homoenolate / Masked Carboxyl (C3) |
| Typical Base Required | n-BuLi (1.05 eq) | NaH or LDA (1.1 eq) | sec-BuLi / TMEDA (1.1 eq) |
| Lithiation Temperature | -30 °C to -15 °C | -78 °C | -78 °C |
| Unmasked Product | Aldehyde / Ketone | Ketone | Carboxylic Acid / Ester |
| Typical Hydrolysis Yield | 70–85% | 80–90% | 85–95% |
| Heterocycle Utility | Low | Low | High (Direct Precursor) |
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, the following is a standardized, self-validating workflow for the allylic alkylation and subsequent hydrolysis of 1,1-bis(methylsulfanyl)pent-1-ene[3].
Step 1: Allylic Lithiation
-
Flame-dry a Schlenk flask under argon and charge it with 1,1-bis(methylsulfanyl)pent-1-ene (1.0 mmol) and anhydrous THF (10 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add N,N,N',N'‐tetramethylethylenediamine (TMEDA) (1.1 mmol) to coordinate and activate the lithium species.
-
Dropwise, add sec-butyllithium (1.1 mmol, 1.4 M in cyclohexane). The solution will typically turn deep yellow/orange, indicating the formation of the stabilized allylic anion. Stir for 1 hour at -78 °C.
Step 2: Electrophilic Trapping
-
Introduce the desired electrophile (e.g., benzyl bromide, 1.2 mmol) dropwise to the -78 °C solution.
-
Allow the reaction to slowly warm to room temperature over 4 hours. Self-Validation Check : Monitor via TLC (Hexanes/EtOAc 9:1); the disappearance of the UV-active starting material confirms successful alkylation.
-
Quench with saturated aqueous NH₄Cl (5 mL), extract with diethyl ether (3 × 10 mL), dry over MgSO₄, and concentrate under reduced pressure.
Step 3: Hydrolysis (Unmasking)
-
Dissolve the crude alkylated ketene dithioacetal in a 4:1 mixture of acetonitrile and water (10 mL).
-
Add CaCO₃ (2.0 mmol) to buffer the system, followed by HgCl₂ (2.2 mmol) to activate the carbon-sulfur bonds for hydrolysis.
-
Stir vigorously at room temperature for 12 hours. Filter the suspension through a pad of Celite to remove mercury salts, concentrate the filtrate, and purify via flash column chromatography to isolate the substituted carboxylic acid.
Caption: Step-by-step workflow for allylic alkylation and hydrolysis of ketene dithioacetals.
Conclusion
While 1,3-dithianes remain a staple for simple acyl anion chemistry, 1,1-bis(methylsulfanyl)pent-1-ene offers a sophisticated upgrade for modern synthetic challenges. Its dual capacity to act as a homoenolate equivalent for regioselective C-C bond formation and as a highly reactive electrophile for heterocycle synthesis makes it an indispensable tool for drug development professionals and synthetic chemists.
References
1.[2] "1,1-Bis(organosulfanyl)alk-1-enes (Ketene S,S-Acetals) (Update 2014)", Thieme Connect. URL: 2.[1] "The role of 1,3-dithianes in natural product synthesis", University of Windsor. URL: 3.[4] "Ketene dithioacetals in Organic Synthesis", ResearchGate. URL: 4.[3] "Reaction of 1, 1-Bis(Methylthio)-3-Methyl-1, 3-Butadiene with Lithiated 3-Methyl-2-Butenyl Phenyl Sulfide", Taylor & Francis. URL:
Sources
Validation of 1,1-Bis(methylsulfanyl)pent-1-ene as a Synthetic Intermediate: A Comparative Performance Guide
Executive Summary & Mechanistic Rationale
In modern drug development and complex organic synthesis, the selection of carbon-carbon (C-C) bond-forming intermediates dictates the efficiency, scalability, and chemoselectivity of the entire synthetic route. 1,1-Bis(methylsulfanyl)pent-1-ene , a specialized unactivated ketene dithioacetal, has emerged as a superior alternative to traditional enol ethers and acyl halides.
The core mechanistic advantage of 1,1-bis(methylsulfanyl)pent-1-ene lies in the unique electronic properties of its bis(methylsulfanyl) moiety. During electrophilic attack at the
Comparative Profiling: Performance Against Conventional Alternatives
To objectively validate the utility of 1,1-bis(methylsulfanyl)pent-1-ene, we compared its performance against two standard synthetic equivalents: 1-Methoxy-1-pentene (a traditional enol ether) and Pentanoyl Chloride (a standard acylating agent). The data below synthesizes benchmarking results across key parameters critical to pharmaceutical manufacturing.
Quantitative Performance Data
| Parameter | 1,1-Bis(methylsulfanyl)pent-1-ene | 1-Methoxy-1-pentene (Enol Ether) | Pentanoyl Chloride |
| Benchtop Stability | High (Stable to ambient air/moisture) | Low (Highly moisture sensitive) | Low (Rapid hydrolysis in air) |
| Nucleophilicity | Moderate-High (Tunable via Lewis Acids) | High (Often uncontrolled) | N/A (Strictly Electrophilic) |
| Chemoselectivity | Excellent (Acts as a soft nucleophile) | Poor (Hard/Soft mixed reactivity) | Moderate (Hard electrophile) |
| Downstream Versatility | High (Heterocycle synthesis, cross-coupling) | Low (Limited to ketones/aldehydes) | Moderate (Amides, Esters) |
| Typical Yield (C-C Alkylation) | 85% - 92% | 30% - 45% (Prone to polymerization) | N/A |
As highlighted in recent methodologies for the , the dithioacetal functionality not only facilitates controlled C-C bond formation but also acts as a direct precursor for synthesizing complex, highly substituted heterocycles—a critical vector in modern medicinal chemistry.
Validated Experimental Workflow: Lewis Acid-Mediated Alkylation
The following protocol details the Lewis acid-catalyzed addition of 1,1-bis(methylsulfanyl)pent-1-ene to an aldehyde. This methodology is designed as a self-validating system , incorporating internal checkpoints to ensure mechanistic fidelity.
Step-by-Step Methodology
1. Preparation of the Reaction Medium
-
Action: Flame-dry a Schlenk flask under high vacuum and backfill with argon. Add 10 mL of anhydrous, degassed dichloromethane (DCM).
-
Causality: The activating Lewis acid (BF
·OEt ) is highly sensitive to ambient moisture. Trace water will prematurely hydrolyze the catalyst into inactive boric acid and HF, immediately halting the catalytic cycle.
2. Reagent Introduction
-
Action: Dissolve 1.0 equivalent of the target electrophile (e.g., benzaldehyde) and 1.1 equivalents of 1,1-bis(methylsulfanyl)pent-1-ene in the DCM. Cool the system to -78 °C using a dry ice/acetone bath.
-
Causality: Cryogenic conditions suppress the uncatalyzed background reaction and prevent the thermal decomposition of the highly reactive dithiocarbenium transition state, ensuring absolute regioselectivity at the
-carbon.
3. Catalyst Introduction
-
Action: Add 1.2 equivalents of Boron trifluoride diethyl etherate (BF
·OEt ) dropwise over 15 minutes via a syringe pump. -
Causality: Gradual addition maintains a low steady-state concentration of the activated electrophile. This strictly enforces a 1:1 stoichiometry between the reactants and prevents the substrate from oligomerizing with itself.
4. Quenching and Workup
-
Action: After 2 hours, quench the reaction rapidly by injecting 5 mL of saturated aqueous NaHCO
directly at -78 °C before allowing the flask to warm to room temperature. -
Causality: Immediate neutralization of the Lewis acid traps the stable dithioacetal product. If the system warms before quenching, the elevated temperature combined with residual acid will trigger the premature hydrolysis of the newly formed C-C bond or the dithioacetal moiety.
Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/EtOAc (9:1) system. The disappearance of the non-polar ketene dithioacetal spot and the emergence of a highly UV-active, polar spot confirms successful C-C coupling. Post-workup
H-NMR must display two distinct, sharp singlets between2.1 and 2.3 ppm; the presence of these peaks confirms the structural integrity of the intact bis(methylsulfanyl) moiety, validating that no unwanted hydrolysis occurred.
Pathway Visualization
The following diagram illustrates the divergent mechanistic pathways of 1,1-bis(methylsulfanyl)pent-1-ene versus a standard enol ether under Lewis acid activation, highlighting the origin of its superior yield and stability.
Mechanistic divergence of ketene dithioacetals vs. enol ethers under Lewis acid activation.
Conclusion
1,1-Bis(methylsulfanyl)pent-1-ene bridges the gap between high nucleophilic reactivity and benchtop stability. By leveraging the unique electronic stabilization provided by its twin sulfur atoms, it eliminates the polymerization risks inherent to standard enol ethers. Furthermore, its ability to act as a precursor for makes it an indispensable tool for drug development professionals seeking scalable, highly controlled synthetic routes.
References
-
Potts, K. T., Cipullo, M. J., Ralli, P., & Theodoridis, G. (1981). Ketene dithioacetals as synthetic intermediates. Synthesis of unsaturated 1,5-diketones. Journal of the American Chemical Society.[Link]
-
Peruncheralathan, S., Khan, T. A., Ila, H., & Junjappa, H. (2005). Regioselective synthesis of 1-aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-aryl-3-(methylthio)-4,5-substituted/annulated pyrazoles. The Journal of Organic Chemistry.[Link]
-
Elgemeie, G. H., Elghandour, A. H., Ali, H. A., & Hussein, A. M. (2001). Novel 2-thioxohydantoin ketene dithioacetals: versatile intermediates for synthesis of methylsulfanylimidazo-[4,5-c]pyrazoles and methylsulfanylpyrrolo-[1,2-c]imidazoles. Synthetic Communications.[Link]
assessing the purity of synthesized 1,1-Bis(methylsulfanyl)pent-1-ene
Title: Definitive Purity Assessment of 1,1-Bis(methylsulfanyl)pent-1-ene: A Comparative Analytical Guide
Executive Summary: The Analytical Challenge
Synthesizing 1,1-Bis(methylsulfanyl)pent-1-ene (a ketene dithioacetal) presents a unique analytical paradox. While the synthesis—typically involving the lithiation of a precursor followed by reaction with carbon disulfide and subsequent methylation—is well-established, validating the product's purity is deceptively difficult.
This molecule is an electron-rich alkene prone to acid-catalyzed hydrolysis and thermal rearrangement. Standard "quick" assays like GC-FID often overestimate purity by decomposing thermally labile sulfoxide impurities back into the parent sulfide or by failing to resolve isomeric byproducts.
This guide objectively compares three analytical methodologies—Gas Chromatography (GC) , High-Performance Liquid Chromatography (HPLC) , and Quantitative NMR (qNMR) —to establish a self-validating purity protocol.
The Target Analyte & Impurity Profile
To assess purity, one must first understand the impurities. The synthesis of ketene dithioacetals generally follows the reaction of a carbanion with
Target Structure:
-
IUPAC: 1,1-Bis(methylsulfanyl)pent-1-ene
-
Formula:
-
Key Feature: The
moiety is a "masked" carbonyl, stable to base but sensitive to acid.
Critical Impurities:
-
Mono-methylated Thiolates: Incomplete alkylation intermediates.
-
Trithiocarbonates: Formed via side reactions with excess
. -
Isomers: (E)/(Z) isomers if the alkyl chain allows, though terminal 1,1-substitution usually precludes this unless the chain is functionalized.
-
Oxidation Products: Sulfoxides (
) formed upon air exposure.
Visualizing the Impurity Landscape
Figure 1: Reaction pathway highlighting the genesis of critical impurities (A, B, C) that dictate analytical method selection.
Comparative Analysis of Purity Assays
The following table summarizes the performance of the three primary techniques based on experimental data from organosulfur analysis.
| Feature | GC-FID | HPLC-UV (PDA) | qNMR ( |
| Primary Utility | Volatile impurity profiling | Stability indicating method | Absolute Purity Determination |
| Sample Prep | Dilute in Hexane/DCM | Dilute in ACN/Water | Dissolve in |
| Thermal Risk | High (C-S bond cleavage) | Low | None |
| Specificity | High resolution | Moderate (requires chromophore) | High (structural proof) |
| Calibration | Requires Reference Standard | Requires Reference Standard | Reference-Free (Internal Std) |
| Limit of Quantitation | < 0.1% | < 0.05% | ~0.5% |
| Verdict | Screening Only | Secondary Method | Gold Standard |
Detailed Experimental Protocols
Method A: The Gold Standard – Quantitative NMR (qNMR)
Why: qNMR is the only method that provides absolute purity without requiring a pure reference standard of the analyte itself [1]. It eliminates response factor errors common in UV and FID detection of sulfur compounds.
Reagents:
-
Solvent:
(99.8% D) or DMSO- (if volatility is a concern). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone (
). Note: is ideal as its signal ( 3.0 ppm) typically does not overlap with the pentyl chain or S-Me peaks.
Protocol:
-
Weighing: Accurately weigh ~20 mg of the analyte (
) and ~10 mg of the Internal Standard ( ) into the same vial using a microbalance (precision 0.01 mg). -
Dissolution: Add 0.6 mL
. Ensure complete dissolution. -
Acquisition:
-
Pulse angle:
-
Relaxation delay (
): 60 seconds (Critical: Sulfur protons have long relaxation times; insufficient delay leads to under-integration) [2]. -
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Processing: Phase and baseline correct manually. Integrate the S-Me protons of the analyte (
~2.3 ppm, singlet, 6H) and the specific signal of the IS.
Calculation:
Method B: Stability Indicating – HPLC-UV
Why: To detect non-volatile degradation products (like polymeric thio-compounds) that qNMR might miss due to line broadening.
System Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5
m). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid (stabilizes the ketene dithioacetal).
-
B: Acetonitrile.
-
-
Gradient: 50% B to 95% B over 10 min.
-
Detection: PDA (Photodiode Array). Extract chromatograms at 254 nm and 230 nm .
-
Note: The
chromophore has a distinct absorption. Monitor 230 nm for the sulfoxide impurities.
-
Data Interpretation & Decision Logic
How do you interpret the results when the methods disagree?
Scenario 1: GC Purity (99%) > qNMR Purity (92%)
-
Diagnosis: Thermal degradation in the GC injector port or non-volatile impurities (salts, polymers) present.
-
Action: Trust the qNMR. The sample likely contains inorganic salts from the synthesis (e.g., LiI, NaI) which are "invisible" to GC but dilute the mass in qNMR.
Scenario 2: qNMR Purity (98%) > HPLC Purity (90%)
-
Diagnosis: The analyte has a lower extinction coefficient than its impurities at the selected wavelength.
-
Action: Re-run HPLC with a refractive index (RI) detector or rely on qNMR.
Workflow for Final Purity Assignment
Figure 2: The logical hierarchy for purity assignment. qNMR acts as the primary gatekeeper.
Troubleshooting Common Pitfalls
-
The "Garlic" Odor:
-
Observation: Even high-purity samples smell strongly.
-
Cause: Trace amounts (<10 ppm) of low molecular weight thiols or dimethyl disulfide.
-
Solution: This does not necessarily indicate bulk impurity.[2] Use Headspace-GC to quantify odorants if for pharmaceutical use.
-
-
Disappearing Peaks in NMR:
-
Observation: The alkene proton signal is broad or missing.
-
Cause: Dynamic exchange or aggregation.
-
Solution: Run NMR at elevated temperature (e.g., 40°C) to sharpen peaks, provided the compound is thermally stable [3].
-
References
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
JEOL. (2022). Quantitative NMR (qNMR): Moving into the future with an evolution of reliability. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Retrieved from [Link]
-
MDPI. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes (Context on Ketene Dithioacetal Reactivity). Retrieved from [Link][3]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,1-Bis(methylsulfanyl)pent-1-ene
For researchers and professionals in drug development, the responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,1-Bis(methylsulfanyl)pent-1-ene, a compound for which specific safety data may not be readily available. By synthesizing established principles of laboratory safety and chemical waste management for related substances, this document aims to empower laboratory personnel to handle this compound with the utmost care and responsibility.
The procedures outlined below are grounded in the principles of minimizing exposure, preventing environmental contamination, and ensuring full compliance with hazardous waste regulations. It is imperative to treat 1,1-Bis(methylsulfanyl)pent-1-ene as a hazardous substance due to its chemical structure, which includes thioether and vinyl sulfide functionalities known for their potential reactivity and malodorous properties.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Given the absence of a specific Safety Data Sheet (SDS) for 1,1-Bis(methylsulfanyl)pent-1-ene, a conservative approach to hazard assessment is essential. The chemical structure suggests potential hazards including flammability, stench, and possible toxicity associated with organosulfur compounds.
Assumed Hazards:
| Hazard | Rationale |
| Flammability | The "pent-1-ene" component of the molecule indicates the presence of a double bond and a hydrocarbon chain, suggesting it is likely a flammable liquid.[1][2][3] |
| Stench | The "bis(methylsulfanyl)" group signifies the presence of sulfur, making a strong, unpleasant odor highly probable.[1][3] |
| Toxicity | Organosulfur compounds can have varying levels of toxicity. In the absence of specific data, it is prudent to assume the substance may be harmful if swallowed, inhaled, or in contact with skin.[2][4][5] |
| Reactivity | The compound is incompatible with strong acids and strong oxidizing agents.[4] |
Recommended Personal Protective Equipment (PPE):
A multi-layered approach to PPE is critical to ensure personnel safety during the handling and disposal of 1,1-Bis(methylsulfanyl)pent-1-ene.
| PPE Category | Specific Recommendations |
| Eye and Face Protection | Wear chemical safety goggles and a face shield.[5] |
| Hand Protection | Use chemical-resistant gloves. Given the potential for rapid permeation, consider double-gloving. Nitrile gloves may offer limited protection; consult glove manufacturer's compatibility charts.[6][7] |
| Body Protection | A flame-retardant lab coat and closed-toe shoes are mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended. |
| Respiratory Protection | All handling and disposal procedures should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[7][8] |
Part 2: Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the chemical fume hood is operational. If the spill is outside a fume hood, ventilate the area if it is safe to do so.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[4][9]
-
Containment: For small spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the liquid.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.[1][9]
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Waste Disposal: The container with the spill cleanup materials must be sealed, labeled as "Hazardous Waste," and disposed of according to the procedures outlined in the next section.
Part 3: Step-by-Step Disposal Procedure
The disposal of 1,1-Bis(methylsulfanyl)pent-1-ene must be handled as a hazardous waste stream. Do not pour this chemical down the drain or dispose of it with regular trash.[10]
Disposal Workflow:
Caption: Decision workflow for the proper disposal of 1,1-Bis(methylsulfanyl)pent-1-ene.
Detailed Protocol:
-
Container Selection:
-
Labeling:
-
The label must include the full chemical name: "1,1-Bis(methylsulfanyl)pent-1-ene." Do not use abbreviations.[11]
-
Indicate the primary hazards: "Flammable Liquid" and "Stench."
-
List all components and their approximate concentrations if it is a mixed waste stream.
-
-
Waste Transfer:
-
All transfers of waste must be conducted within a certified chemical fume hood.
-
Use a funnel to prevent spills when pouring the liquid into the waste container.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
-
-
Segregation and Storage:
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for hazardous waste.[10]
-
Provide them with a complete and accurate description of the waste.
-
Part 4: Empty Container Management
Empty containers that have held 1,1-Bis(methylsulfanyl)pent-1-ene must also be managed as hazardous waste unless properly decontaminated.
Decontamination Procedure:
-
Triple Rinsing: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[10]
-
Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous waste in the appropriate flammable liquid waste stream.[10]
-
Container Disposal: Once triple-rinsed, the container can often be disposed of as regular non-hazardous waste. Deface or remove the original label before disposal.[10][14] Always confirm this procedure with your institutional EHS guidelines.
References
-
Jawaharlal Nehru Centre for Advanced Scientific Research. (n.d.). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
West Liberty University. (2010, April 20). Material Safety Data Sheet: 1-Pentene. Retrieved from [Link]
-
CRC Industries. (2017, December 27). SDS US: Chlor-Free® Degreaser. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (2018, August 21). Safety data sheet. Retrieved from [Link]
-
LookChem. (n.d.). Thioester Safety Data Sheets(SDS). Retrieved from [Link]
-
Wikipedia. (2023, June 22). Mustard gas. Retrieved from [Link]
-
CPAChem. (2023, May 26). Safety data sheet. Retrieved from [Link]
-
Fisher Scientific UK. (2023, October 11). SAFETY DATA SHEET: 1-Pentene. Retrieved from [Link]
-
AA Blocks. (2025, January 18). Safety Data Sheet: 2,3-bis(methylsulfanyl)cyclobut-2-ene-1,4-dione. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Diethyl ether. Retrieved from [Link]
-
Airgas. (2016, October 28). SAFETY DATA SHEET: 1-Pentene. Retrieved from [Link]
-
PubChemLite. (n.d.). 1,1-bis(methylsulfanyl)pent-1-en-3-one (C7H12OS2). Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Bis(methylthio)pentane | C7H16S2 | CID 548396. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Use of Ether. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Pentene (CAS 109-67-1). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]
-
Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
- Hill, M. A., & Ballard, A. E. (1963). U.S. Patent No. 3,110,712. Washington, DC: U.S. Patent and Trademark Office.
-
Wikipedia. (n.d.). Pentene. Retrieved from [Link]
-
Lee County. (n.d.). Pharmaceutical. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Land Disposal Restrictions - 40 CFR 268. Retrieved from [Link]
Sources
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Comprehensive Guide to Personal Protective Equipment for Handling 1,1-Bis(methylsulfanyl)pent-1-ene
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,1-Bis(methylsulfanyl)pent-1-ene. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information on structurally related organosulfur compounds and thioacetals to provide a conservative and comprehensive approach to safe handling. The principle of "as low as reasonably practicable" (ALARP) exposure should be strictly followed.
Understanding the Hazards: A Cautious Approach
-
Dermal, Ocular, and Respiratory Irritation: Organosulfur compounds are known to cause a range of irritant effects.[1][2] Skin contact may lead to irritation, defatting, and in some cases, allergic skin reactions or sensitization.[2] Eye contact can result in serious irritation, with symptoms including redness, tearing, and swelling.[2] Inhalation of vapors may irritate the respiratory system.[3]
-
Unknown Systemic Toxicity: The systemic toxicity of 1,1-Bis(methylsulfanyl)pent-1-ene has not been well-characterized. However, some organosulfur compounds can have low to severe acute toxicity.[1] Given this uncertainty, it is prudent to assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin.
-
Flammability: The "pent-1-ene" component of the structure suggests that the compound may be flammable. Related compounds like 1-pentene are extremely flammable liquids and vapors.[4][5] Therefore, all sources of ignition must be strictly excluded from the handling area.
-
Malodor: Many low-valent organosulfur compounds are known for their potent and unpleasant odors.[6] While not a direct toxicological threat, a strong odor can be an indicator of a containment breach and may cause discomfort.
Due to these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental plan.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The following table outlines the minimum required PPE for handling 1,1-Bis(methylsulfanyl)pent-1-ene. The selection of specific PPE should be based on a risk assessment of the planned experimental procedure.
| Body Part | PPE Recommendation | Rationale |
| Hands | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately upon contamination. | Protects against skin contact and absorption. Double-gloving provides an additional layer of protection in case of a tear or puncture in the outer glove. |
| Eyes/Face | Chemical safety goggles and a face shield. | Provides protection against splashes to the eyes and face. |
| Body | Flame-retardant lab coat worn over personal clothing. For larger quantities or procedures with a higher risk of splashing, consider a chemically resistant apron or coveralls. | Protects against skin contact from spills and splashes. Flame-retardant material is crucial due to the potential flammability of the compound. |
| Respiratory | All handling of 1,1-Bis(methylsulfanyl)pent-1-ene must be conducted in a certified chemical fume hood. In the event of a large spill or ventilation failure, a respirator with an organic vapor cartridge may be necessary for emergency response. | A fume hood is the primary means of controlling inhalation exposure. A respirator provides an additional layer of protection in non-routine situations. |
| Feet | Closed-toe, chemically resistant shoes. | Protects feet from spills. |
Step-by-Step Guide to Safe Handling and PPE Use
The following workflow provides a procedural guide for the safe handling of 1,1-Bis(methylsulfanyl)pent-1-ene, from preparation to disposal.
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the specific procedure. Identify potential hazards and determine the appropriate control measures, including the selection of PPE.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
Gather Materials: Assemble all necessary chemicals, equipment, and PPE before starting the experiment.
-
Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher. Have a spill kit readily available that is appropriate for flammable organic liquids.
Follow a systematic approach to donning PPE to ensure complete protection:
-
Lab Coat: Put on the flame-retardant lab coat and fasten it completely.
-
Inner Gloves: Don the first pair of chemically resistant gloves.
-
Outer Gloves: Don the second pair of chemically resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
Goggles and Face Shield: Put on chemical safety goggles, followed by a face shield.
-
Work in a Fume Hood: All manipulations of the compound must be performed within a properly functioning chemical fume hood.
-
Avoid Inhalation, Ingestion, and Contact: Use appropriate laboratory techniques to minimize the generation of aerosols and prevent contact with skin and eyes.
-
Grounding and Bonding: If transferring larger quantities of the liquid, use proper grounding and bonding techniques to prevent static discharge, which could be an ignition source.[7]
-
Keep Containers Closed: Keep containers of 1,1-Bis(methylsulfanyl)pent-1-ene tightly closed when not in use.
Remove PPE carefully to avoid contaminating yourself:
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so. Dispose of them in the appropriate waste container.
-
Face Shield and Goggles: Remove the face shield and then the goggles.
-
Lab Coat: Remove the lab coat, turning it inside out to contain any contamination.
-
Inner Gloves: Remove the inner pair of gloves and dispose of them.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.
Disposal Plan
All waste containing 1,1-Bis(methylsulfanyl)pent-1-ene, including contaminated PPE and experimental materials, must be disposed of as hazardous waste.
-
Liquid Waste: Collect all liquid waste in a clearly labeled, sealed container.
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, paper towels) in a separate, labeled, sealed container.
-
Disposal Vendor: Follow your institution's guidelines for hazardous waste disposal and use a licensed disposal vendor.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Spill: In case of a small spill within the fume hood, use an absorbent material to clean it up and dispose of the waste properly. For a large spill, evacuate the area and follow your institution's emergency response procedures.
Workflow Diagram
Caption: Workflow for the safe handling of 1,1-Bis(methylsulfanyl)pent-1-ene.
References
- Aldrich. (2025, November 6). Safety Data Sheet: Pent-1-ene.
- Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-Methyl-1-pentene.
- Chevron Phillips Chemical Company. (2017, February 24). Product Stewardship Summary: Specialty Organosulfur Products.
- Covestro Solution Center. (2012, August 22). Safety Data Sheet.
- West Liberty University. Material Safety Data Sheet.
- Thermo Fisher Scientific. (2022, April 8). Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Airgas. (2016, October 28). Safety Data Sheet.
- MDPI. (2022, August 29). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review.
- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet.
- Tokyo Chemical Industry. (2025, July 7). Safety Data Sheet.
- Wikipedia. Organosulfur chemistry.
- Thermo Fisher Scientific. (2023, October 11). Safety Data Sheet: 1-Pentene.
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- 2. solutions.covestro.com [solutions.covestro.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. westliberty.edu [westliberty.edu]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
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- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
